Antiangiogenic agent 4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H24N4O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
InChI 键 |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antiangiogenic Agent 4 in Endothelial Cells
This document provides a comprehensive overview of the molecular mechanisms by which Antiangiogenic Agent 4 exerts its effects on endothelial cells, leading to the inhibition of angiogenesis. The information presented herein is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology and vascular biology.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of key tyrosine kinases that are critical for the process of angiogenesis. Its primary mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the principal mediator of VEGF-induced signaling in endothelial cells. By blocking the ATP-binding site of the VEGFR2 kinase domain, Agent 4 effectively abrogates downstream signaling cascades, leading to a multi-faceted suppression of endothelial cell proliferation, migration, and survival. This guide details the specific signaling pathways affected, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism.
Core Mechanism of Action: Inhibition of VEGFR2 Signaling
The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that orchestrate the angiogenic process.
This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 tyrosine kinase domain. This blockade prevents receptor autophosphorylation and subsequently inhibits the activation of two major downstream signaling pathways:
-
The PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and permeability. By preventing the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, Agent 4 promotes apoptosis in endothelial cells.
-
The RAF/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of endothelial cell proliferation and migration. Agent 4's inhibition of VEGFR2 prevents the activation of RAF, MEK, and ERK, leading to cell cycle arrest and reduced cell motility.
Quantitative Analysis of Agent 4 Activity
The potency of this compound has been quantified through various in vitro assays. The data below summarizes its inhibitory concentrations against key kinases and its functional impact on human umbilical vein endothelial cells (HUVECs).
Table 1: Kinase Inhibitory Activity of Agent 4
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR2 (KDR) | 1.5 | Cell-free Kinase Assay |
| PDGFRβ | 12.8 | Cell-free Kinase Assay |
| c-Kit | 25.2 | Cell-free Kinase Assay |
| FGFR1 | 30.5 | Cell-free Kinase Assay |
| EGFR | > 10,000 | Cell-free Kinase Assay |
Table 2: Cellular Effects of Agent 4 on HUVECs
| Parameter | IC50 (nM) | Assay Description |
| VEGF-stimulated Proliferation | 5.2 | BrdU Incorporation Assay |
| Cell Migration | 8.9 | Transwell Migration Assay |
| Tube Formation | 6.5 | Matrigel Tube Formation Assay |
| Apoptosis Induction (EC50) | 55.0 | Caspase-3/7 Activity Assay |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
This protocol is used to determine the effect of Agent 4 on VEGF-stimulated VEGFR2 phosphorylation in HUVECs.
-
Cell Culture: Culture HUVECs in EGM-2 medium until 80-90% confluent.
-
Starvation: Serum-starve the cells in EBM-2 basal medium containing 0.5% FBS for 16 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 nM) for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for 10 minutes at 37°C.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein lysate per lane on an 8% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect chemiluminescence using an imaging system. Densitometry is used to quantify band intensity.
The Discovery and Isolation of Combretastatin from Combretum caffrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345), a potent anti-cancer agent, was first isolated from the South African bush willow tree, Combretum caffrum. This technical guide provides an in-depth overview of the seminal discovery, the detailed experimental protocols for its isolation and purification, and a summary of its biological activity. Quantitative data on yields and cytotoxicity are presented in structured tables for clarity. Furthermore, this guide illustrates the key experimental workflows and the compound's mechanism of action through detailed diagrams rendered in DOT language, providing a comprehensive resource for researchers in natural product chemistry and oncology drug development.
Introduction
The quest for novel therapeutic agents from natural sources has led to the discovery of numerous compounds with significant pharmacological activities. Among these, the combretastatins, a class of stilbenoid phenols, have garnered considerable attention for their potent cytotoxic and anti-angiogenic properties. The parent compound, combretastatin, was first isolated from the bark of the South African bush willow, Combretum caffrum (Eckl. & Zeyh.) Kuntze, a plant with a history of use in traditional medicine. This discovery, spearheaded by the research group of G. R. Pettit, marked a significant milestone in the development of tubulin-binding agents for cancer therapy.
Combretastatins, particularly Combretastatin A-4 (CA-4), exert their biological effects primarily by inhibiting tubulin polymerization at the colchicine-binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. The structural simplicity and potent activity of combretastatins have made them attractive lead compounds for the development of new anti-cancer drugs, with several analogues and pro-drugs advancing to clinical trials.
This guide aims to provide a detailed technical overview of the original discovery and isolation of combretastatin from C. caffrum, compiling data from seminal publications to offer a practical resource for researchers in the field.
Discovery and Initial Biological Evaluation
The journey to the discovery of combretastatin began with a broad screening program by the National Cancer Institute (NCI) to identify plant extracts with anti-neoplastic activity. An extract from Combretum caffrum demonstrated significant activity against the P388 murine lymphocytic leukemia cell line. This initial finding prompted a bioassay-guided fractionation effort to isolate the active constituent.
The early biological evaluation of the isolated compounds was conducted using the NCI's 9ASK system, which assesses the ability of a compound to reverse astrocyte formation, and against various cancer cell lines. The initial bibenzyl compound isolated was named combretastatin. Subsequent investigations of C. caffrum extracts led to the isolation of a series of structurally related and more potent compounds, including the stilbenes Combretastatin A-1 and the highly potent Combretastatin A-4.
Experimental Protocols: Isolation of Combretastatins
The isolation of combretastatins from C. caffrum involves a multi-step process of extraction, solvent partitioning, and column chromatography. The following protocol is a synthesis of the methodologies described by Pettit et al. in their pioneering work.
Plant Material and Initial Extraction
-
Collection and Preparation : 55 kg of branches, leaves, and fruit of Combretum caffrum were collected. The plant material was dried and ground to a coarse powder.
-
Solvent Extraction : The powdered plant material was exhaustively extracted with a 1:1 mixture of methylene (B1212753) chloride and methanol.
-
Concentration : The resulting extract was concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
-
Initial Partition : The crude extract was diluted with water, and the methylene chloride phase was separated.
-
Sequential Partitioning : The methylene chloride phase was then subjected to a series of liquid-liquid partitions using a sequence of methanol-water and non-polar organic solvents (ligroin, carbon tetrachloride, and methylene chloride). This step serves to separate compounds based on their polarity.
Chromatographic Purification
The methylene chloride fraction, enriched with the active compounds, was subjected to a series of chromatographic separations.
-
Sephadex LH-20 Chromatography : The fraction was first chromatographed on a Sephadex LH-20 column. This size-exclusion chromatography step helps in separating compounds based on their molecular size.
-
Silica (B1680970) Gel Chromatography : Active fractions from the Sephadex LH-20 column were further purified using silica gel column chromatography. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) was employed to separate the individual combretastatins.
-
Bioassay-Guided Fractionation : Throughout the purification process, fractions were monitored for their biological activity (e.g., against the P388 cell line) to guide the isolation of the active constituents.
Quantitative Data
The bioassay-guided isolation of combretastatins from C. caffrum yielded several compounds with potent cytotoxic activity. The yields of the major combretastatins and their in vitro cytotoxicity against various cancer cell lines are summarized in the tables below.
Table 1: Yield of Combretastatins from Combretum caffrum
| Compound | Starting Material (kg) | Yield (g) | Yield (%) | Reference |
| Combretastatin | 55 | 0.45 | 0.00082% | |
| Combretastatin A-1 | 77 | 0.48 | 0.00062% | |
| Combretastatin B-1 | 77 | Not Specified | Not Specified |
Table 2: In Vitro Cytotoxicity of Combretastatins
| Compound | Cell Line | IC50 / ED50 | Reference |
| Combretastatin | P388 Murine Lymphocytic Leukemia | ED50: 1.0 µg/mL | |
| Combretastatin A-1 | P388 Murine Lymphocytic Leukemia | ED50: 0.99 µg/mL | |
| Combretastatin A-4 | P388 Murine Lymphocytic Leukemia | ED50: ~0.003 µM | |
| L1210 Murine Lymphocytic Leukemia | ED50: ~0.003 µM | ||
| LoVo Human Colon Cancer | ED50: 0.005 µg/mL | ||
| HT-29 Human Colon Cancer | ED50: 0.02 µg/mL | ||
| Colo 205 Human Colon Cancer | ED50: 0.07 µg/mL | ||
| DLD-1 Human Colon Cancer | ED50: 0.005 µg/mL | ||
| HCT-15 Human Colon Cancer | ED50: 0.0009 µg/mL | ||
| HeLa Human Cervical Cancer | IC50: 95.90 µM | ||
| JAR Human Choriocarcinoma | IC50: 88.89 µM | ||
| Combretastatin B-1 | P388 Murine Lymphocytic Leukemia | Potent Inhibition | |
| Combretastatin B-3 | P388 Murine Lymphocytic Leukemia | ED50: 0.4 µg/mL | |
| Combretastatin B-4 | P388 Murine Lymphocytic Leukemia | ED50: 1.7 µg/mL |
Mechanism of Action and Signaling Pathways
Combretastatin A-4, the most potent of the initially isolated compounds, exerts its cytotoxic effects by binding to the colchicine (B1669291) site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of downstream events culminating in cell death.
Inhibition of Tubulin Polymerization
The primary molecular target of combretastatin is tubulin. By binding to the colchicine site, combretastatin prevents the assembly of α- and β-tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules and a failure to form a functional mitotic spindle during cell division.
Cell Cycle Arrest at G2/M Phase
The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition. This mitotic arrest is a hallmark of tubulin-binding agents and prevents the cell from proceeding through mitosis and cytokinesis.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades, including the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3. The apoptotic signaling is further modulated by the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of cytochrome c.
Visualizations
Experimental Workflow
Caption: Bioassay-guided isolation workflow for Combretastatin from Combretum caffrum.
Signaling Pathway of Combretastatin A-4
Caption: Simplified signaling pathway of Combretastatin A-4 leading to apoptosis.
Conclusion
The discovery and isolation of combretastatin from Combretum caffrum represents a classic example of successful natural product drug discovery. The initial bioassay-guided fractionation led to the identification of a novel class of potent anti-cancer agents with a distinct mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to work with these compounds or to discover new natural products with similar activities. The elucidation of the signaling pathways initiated by combretastatin's interaction with tubulin continues to inform the development of next-generation microtubule-targeting agents for the treatment of cancer. The legacy of this discovery underscores the importance of exploring biodiversity in the search for new medicines.
An In-depth Technical Guide to Antiangiogenic Agent Signaling Pathways in Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of four core signaling pathways that are pivotal in tumor angiogenesis and are the targets of antiangiogenic agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the complex process of new blood vessel formation in cancer. This guide details the molecular mechanisms of the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Angiopoietin-Tie signaling pathways. It includes structured quantitative data from key studies, detailed experimental protocols for relevant assays, and visual diagrams of the signaling cascades and experimental workflows.
Core Antiangiogenic Signaling Pathways
Tumor angiogenesis is a hallmark of cancer, enabling tumor growth and metastasis by providing essential nutrients and a route for dissemination. The following sections delve into the four major signaling pathways that regulate this process.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is one of the most critical regulators of both physiological and pathological angiogenesis.[1] The binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR or Flk-1), is the primary axis for pro-angiogenic signals in endothelial cells.[2] This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates a cascade of downstream signaling events, including the activation of phospholipase Cγ (PLCγ), which in turn activates the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[4] Furthermore, the PI3K/Akt pathway, another key downstream effector, is crucial for endothelial cell survival and vascular permeability.[5] The central role of the VEGF/VEGFR-2 axis has made it a primary target for antiangiogenic therapies.[6]
Fibroblast Growth Factor (FGF) Signaling Pathway
The FGF signaling pathway plays a significant role in tumor angiogenesis, often acting synergistically with the VEGF pathway.[7][8] The FGF family consists of numerous ligands that bind to a family of four receptor tyrosine kinases (FGFRs 1-4). In the context of tumor angiogenesis, FGF2 (also known as basic FGF or bFGF) is a potent inducer of endothelial cell proliferation, migration, and differentiation.[9] Upon FGF binding, FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, similar to VEGF signaling, which ultimately drive the angiogenic process.[10] Targeting both FGF and VEGF pathways may be more effective in suppressing tumor growth than targeting either pathway alone.[7]
Platelet-Derived Growth Factor (PDGF) Signaling Pathway
The PDGF signaling pathway is crucial for the recruitment and stabilization of perivascular cells, such as pericytes and vascular smooth muscle cells, which are essential for the maturation and stability of newly formed blood vessels.[11] PDGFs bind to their cognate receptor tyrosine kinases, PDGFRα and PDGFRβ. In angiogenesis, the PDGF-B/PDGFRβ axis is particularly important.[12] Tumor cells often secrete PDGF-B, which acts in a paracrine manner on PDGFRβ-expressing pericytes, promoting their proliferation and migration to the tumor vasculature.[11][13] Downstream signaling involves the activation of the PI3K/Akt and MAPK pathways.[14] Inhibition of PDGF signaling can lead to pericyte detachment and vessel destabilization, thereby inhibiting tumor growth.[13]
Angiopoietin-Tie Signaling Pathway
The Angiopoietin-Tie signaling pathway plays a critical role in vascular maturation and stability.[15] The two main ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), bind to the Tie2 receptor tyrosine kinase, which is primarily expressed on endothelial cells.[3] Ang1 acts as an agonist, promoting Tie2 phosphorylation, which leads to the recruitment of pericytes and the stabilization of blood vessels.[16] In contrast, Ang2, which is often upregulated in the tumor microenvironment, generally acts as a context-dependent antagonist, blocking Ang1-mediated Tie2 activation.[16] This leads to vascular destabilization and increased permeability, making the endothelium more responsive to pro-angiogenic signals like VEGF.[3][17] Therefore, targeting the Ang2/Tie2 axis is a promising strategy to inhibit tumor angiogenesis and normalize the tumor vasculature.[18]
Quantitative Data on Antiangiogenic Therapies
The following tables summarize key quantitative data from clinical and preclinical studies of antiangiogenic agents targeting the aforementioned pathways.
Table 1: Clinical Trial Data for Bevacizumab (Anti-VEGF-A Antibody)
| Study | Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS [95% CI] |
| Study E4599[6] | Non-Squamous Non-Small Cell Lung Cancer (nsNSCLC) | Bevacizumab + Paclitaxel/Carboplatin (PC) | 6.2 months | 12.3 months | 0.80 [0.68–0.94] |
| PC alone | 4.5 months | 10.3 months | |||
| Study 2107[19] | Metastatic Colorectal Cancer (mCRC) | Bevacizumab + IFL | 10.6 months | 20.3 months | 0.66 [0.54–0.81] |
| IFL alone | 6.2 months | 15.6 months |
Table 2: Preclinical Data for FGFR Inhibitors
| Compound | Cancer Model | FGFR Alteration | Efficacy | Reference |
| INCB054828 | Cancer cell lines | FGFR1, FGFR2, or FGFR3 alterations | IC50 values in the range of 3-50 nM | [20] |
| Tumor xenografts | FGFR1, FGFR2, or FGFR3 dependence | Dose-dependent tumor growth inhibition | [20] | |
| AZD4547 | Gastric cancer xenografts | FGFR2 amplification | Significant tumor growth inhibition | [21] |
Table 3: Clinical Trial Data for PDGFR Inhibitors
| Drug | Cancer Type | Trial Phase | Outcome | Reference |
| Imatinib | Dermatofibrosarcoma Protuberans (DFSP) | Phase II | 4 complete and 4 partial responses out of 12 patients | [22] |
| Crenolanib | GIST with PDGFRA D842V mutation | Phase I/II | Clinical benefit rate of 31% | [23] |
Table 4: Preclinical and Clinical Insights into Angiopoietin-Tie Targeted Therapies
| Therapeutic Strategy | Mechanism | Key Findings | Reference |
| Ang2 neutralization (presurgical) | Regresses established intratumoral lymphatics | Prolonged survival in preclinical models | [18] |
| Trebananib (AMG386) | Peptibody targeting Ang1 and Ang2 | Improved progression-free survival in a Phase III trial | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of tumor angiogenesis.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification
This protocol describes the quantitative detection of human VEGF-A in serum, plasma, or cell culture supernatant.[25][26][27][28]
Materials:
-
Human VEGF-A ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers)
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Wash bottle
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Assay Procedure: a. Add 100 µL of Assay Buffer to each well. b. Add 100 µL of standard, control, or sample to the appropriate wells. c. Cover the plate and incubate for 2 hours at room temperature. d. Aspirate each well and wash, repeating the wash process four times for a total of five washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels. e. Add 100 µL of the biotin-conjugated anti-human VEGF-A antibody to each well. f. Cover the plate and incubate for 1 hour at room temperature. g. Repeat the wash step as in 2d. h. Add 100 µL of Streptavidin-HRP to each well. i. Cover the plate and incubate for 1 hour at room temperature. j. Repeat the wash step as in 2d. k. Add 100 µL of Substrate Solution to each well. l. Incubate for 30 minutes at room temperature in the dark. m. Add 50 µL of Stop Solution to each well. n. Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Calculation of Results: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of VEGF-A in the samples.
Western Blotting for VEGFR-2 Phosphorylation
This protocol details the detection of phosphorylated VEGFR-2 in cell lysates, a key indicator of VEGF pathway activation.[3][5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Treat cells as required and then lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysate. d. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.[3] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like β-actin or GAPDH.[3]
Murine Subcutaneous Tumor Model
This in vivo model is widely used to evaluate the efficacy of antiangiogenic therapies.[29][30][31]
Materials:
-
Nude mice (e.g., CD1)
-
Human tumor cell line (e.g., Huh7)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers
-
Antiangiogenic agent and vehicle control
Procedure:
-
Cell Preparation and Implantation: a. Culture the tumor cells to the desired number. b. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells in 0.2 mL).[32] c. Subcutaneously inject the cell suspension into the right flank of the nude mice.[32][33]
-
Tumor Growth Monitoring and Treatment: a. Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = (length x width^2) / 2). b. When tumors reach a specified size (e.g., 5-10 mm), randomize the mice into treatment and control groups.[32] c. Administer the antiangiogenic agent or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Efficacy Assessment: a. Continue to monitor tumor volume throughout the study. b. At the end of the study, sacrifice the mice and excise the tumors. c. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for blood vessel density (e.g., CD31 staining) or Western blotting for protein expression.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[8][12][14][34][35]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
24-well or 96-well plates
-
Endothelial cell growth medium
-
Test compounds (pro- or anti-angiogenic)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: a. Thaw the basement membrane matrix on ice. b. Coat the wells of a pre-chilled plate with the matrix. c. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[34]
-
Cell Seeding and Treatment: a. Harvest and resuspend endothelial cells in medium containing the test compounds or vehicle control. b. Seed the cells onto the solidified matrix.
-
Incubation and Visualization: a. Incubate the plate at 37°C for 4-18 hours. b. Visualize the formation of tube-like structures using an inverted microscope.
-
Quantification: a. Capture images of the tube networks. b. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis compared to 2D cell culture assays.[2][4][7][36][37]
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen solution or other matrix
-
48-well plate
-
Serum-free medium
-
Surgical instruments
-
Inverted microscope
Procedure:
-
Aorta Excision and Ring Preparation: a. Euthanize the animal and dissect the thoracic aorta under sterile conditions. b. Clean the aorta of periaortic fibroadipose tissue. c. Slice the aorta into 1-2 mm thick rings.[7]
-
Embedding and Culture: a. Embed each aortic ring in a collagen gel in a well of a 48-well plate. b. After the collagen has polymerized, add serum-free medium containing the test substances.
-
Sprout Formation and Analysis: a. Culture the rings for 7-14 days, changing the medium every 2-3 days. b. Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope. c. Quantify the angiogenic response by measuring the length and number of sprouts.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of antiangiogenic compounds.[1][13][15][38]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or other carriers
-
Test compounds
-
Stereomicroscope
Procedure:
-
Egg Incubation and Windowing: a. Incubate fertilized eggs at 37.5°C with 85% humidity for 3-4 days.[38] b. On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of Test Substance: a. Prepare sterile filter paper discs or other carriers soaked with the test compound or vehicle control. b. Place the carrier on the CAM.
-
Incubation and Observation: a. Reseal the window and return the eggs to the incubator for an additional 2-3 days. b. On the day of observation, open the window and examine the CAM under a stereomicroscope.
-
Quantification: a. Capture images of the blood vessels in the area surrounding the carrier. b. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density.[38]
References
- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 5. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 6. Avastin® (bevacizumab) Clinical Trials | NSCLC Treatment [avastin.com]
- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 8. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What's the latest update on the ongoing clinical trials related to PDGFR? [synapse.patsnap.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 15. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Quantification of VEGF by ELISA (serum and ascites) [bio-protocol.org]
- 17. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Timed Ang2-Targeted Therapy Identifies the Angiopoietin-Tie Pathway as Key Regulator of Fatal Lymphogenous Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Avastin® (bevacizumab) Clinical Trials | MCRC Treatment [avastin.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. Therapeutic targeting of the angiopoietin-TIE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. bmgrp.com [bmgrp.com]
- 27. novamedline.com [novamedline.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 30. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Evaluation of the impact of transient interruption of antiangiogenic treatment using ultrasound-based techniques in a murine model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. LRRC1 Promotes Angiogenesis Through Regulating AKT/GSK3β/β-Catenin/VEGFA Signaling Pathway in Hepatocellular Carcinoma [mdpi.com]
- 34. corning.com [corning.com]
- 35. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 38. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Investigating the Cytotoxic Effects of Antiangiogenic Agent 4 on Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiangiogenic agents represent a cornerstone in modern oncology, targeting the critical process of tumor neovascularization. This technical guide provides a comprehensive overview of the methodologies used to investigate the cytotoxic effects of a representative antiangiogenic agent, designated here as "Antiangiogenic Agent 4," on cancer cells. The document details the experimental protocols for key assays, presents illustrative quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in the preclinical evaluation of novel antiangiogenic therapies.
Introduction to Antiangiogenic Therapy
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1] Tumors stimulate the formation of their own blood supply by releasing pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being a primary mediator.[2] Antiangiogenic agents are designed to disrupt this process, thereby starving the tumor of essential nutrients and oxygen.[1] These agents can act through various mechanisms, including neutralizing angiogenic growth factors, inhibiting their receptors, or targeting downstream signaling pathways.[1][3] While the primary mode of action is to inhibit blood vessel formation, many antiangiogenic agents also exhibit direct cytotoxic effects on cancer cells.[4][5]
This guide focuses on the investigation of these direct cytotoxic effects, which are critical for a comprehensive understanding of an agent's therapeutic potential.
Experimental Protocols
The following sections detail the standard methodologies for assessing the cytotoxic effects of this compound on cancer cells.
Cell Viability Assays
Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of a compound. The MTT and CCK-8 assays are two of the most commonly used colorimetric methods.[6][7][8]
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay [10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a solvent control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
2.1.2. CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.[8][12][13] This assay is known for its high sensitivity and lower toxicity compared to MTT.[7][13]
Experimental Protocol: CCK-8 Assay [6][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[14][15] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]
Experimental Protocol: Annexin V/PI Apoptosis Assay [14][15][16][17]
-
Cell Treatment: Culture cancer cells and treat them with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many cytotoxic agents induce cell death by causing cell cycle arrest at specific checkpoints. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19][20]
Experimental Protocol: Cell Cycle Analysis [18][20][21][22]
-
Cell Treatment and Harvesting: Treat cancer cells with this compound for the desired time, then harvest the cells.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Cell Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The following tables summarize representative quantitative data on the cytotoxic effects of this compound on two different cancer cell lines (e.g., a human umbilical vein endothelial cell line, HUVEC, to assess anti-angiogenic effects directly, and a cancer cell line like HeLa to assess direct cytotoxicity).
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HUVEC | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| HeLa | 24 | 35.8 |
| 48 | 22.4 | |
| 72 | 12.9 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 | 2.5 | 2.4 |
| Agent 4 (10 µM) | 70.3 | 15.8 | 13.9 |
| Agent 4 (25 µM) | 45.6 | 30.2 | 24.2 |
| Agent 4 (50 µM) | 20.7 | 48.5 | 30.8 |
Table 3: Cell Cycle Distribution in HeLa Cells Treated with this compound (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 30.1 | 14.7 |
| Agent 4 (25 µM) | 40.8 | 25.5 | 33.7 |
Visualization of Pathways and Workflows
Signaling Pathway of a VEGF Receptor Tyrosine Kinase Inhibitor
This compound is hypothesized to function as a VEGF receptor tyrosine kinase inhibitor. The following diagram illustrates the signaling pathway it disrupts.
Caption: VEGF signaling pathway inhibition by this compound.
Experimental Workflow for Cytotoxicity Assessment
The logical flow of experiments to determine the cytotoxic effects of a novel agent is depicted below.
Caption: Workflow for investigating the cytotoxic effects of a novel agent.
Conclusion
This technical guide outlines a systematic approach to investigating the cytotoxic effects of this compound on cancer cells. The detailed protocols for cell viability, apoptosis, and cell cycle analysis provide a robust framework for preclinical evaluation. The illustrative data and pathway diagrams offer a clear representation of the expected outcomes and underlying mechanisms of action for a typical antiangiogenic agent. By following these methodologies, researchers can effectively characterize the therapeutic potential of novel antiangiogenic compounds in the field of oncology.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. d-nb.info [d-nb.info]
- 3. – Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 4. Anticancer therapies combining antiangiogenic and tumor cell cytotoxic effects reduce the tumor stem-like cell fraction in glioma xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted antiangiogenic agents in combination with cytotoxic chemotherapy in preclinical and clinical studies in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 13. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. vet.cornell.edu [vet.cornell.edu]
The Cutting Edge of Cancer Therapy: An In-depth Technical Guide to Early-Stage Research on Combretastatin A-4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, has emerged as a powerful lead compound in the development of novel anti-cancer agents. Its potent ability to inhibit tubulin polymerization, leading to mitotic arrest and selective disruption of tumor vasculature, has spurred extensive research into the synthesis and biological evaluation of its derivatives. This technical guide provides a comprehensive overview of the early-stage research on CA-4 analogues, focusing on their synthesis, structure-activity relationships (SAR), mechanism of action, and the experimental protocols crucial for their evaluation.
Core Concepts: Targeting the Cytoskeleton and Tumor Vasculature
Combretastatin A-4 and its derivatives exert their anti-tumor effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and vascular disruption.
-
Tubulin Polymerization Inhibition: CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of the microtubule network is critical for several cellular processes, most notably mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][4][5]
-
Vascular Disrupting Activity: A key feature that distinguishes CA-4 and its analogues is their potent and selective effect on tumor vasculature.[6][7][8] Tumor blood vessels are structurally immature and more sensitive to cytoskeletal disruption than the established vasculature of healthy tissues. By targeting the endothelial cells lining these vessels, CA-4 derivatives cause a rapid collapse of the tumor's blood supply, leading to extensive necrosis and tumor growth inhibition.[8][9] The water-soluble prodrug, Combretastatin A-4 Phosphate (B84403) (CA-4P), has been a frontrunner in clinical trials, demonstrating this vascular-disrupting effect.[4][7][10]
Structure-Activity Relationship (SAR): The Blueprint for Potency
Extensive research has elucidated the key structural features of the combretastatin scaffold that are essential for its biological activity. The general structure consists of two phenyl rings (A and B) connected by an ethylene (B1197577) bridge.
-
The A-Ring: The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore for high potency, anchoring the molecule to its binding site on tubulin.[11][12] Modifications in this ring generally lead to a decrease in activity.
-
The B-Ring: The B-ring offers more flexibility for chemical modifications. The nature and position of substituents on this ring can significantly influence cytotoxicity and pharmacological properties. For instance, introducing different substituents can modulate potency and potentially overcome drug resistance.[13][14]
-
The Ethylene Bridge: The cis (Z) configuration of the double bond is crucial for high activity, as it holds the two aromatic rings in the correct spatial orientation for binding to tubulin.[6][11] The corresponding trans (E) isomer is significantly less active. To overcome the potential for in vivo isomerization to the inactive trans form, many derivatives have been synthesized with "cis-restricted" linkers, such as heterocycles (e.g., imidazoles, triazoles, pyrazoles), to lock the molecule in its active conformation.[5][12][15][16]
Synthesis of Combretastatin A-4 Derivatives
A variety of synthetic strategies have been employed to generate novel CA-4 derivatives. A common approach involves the Wittig reaction to establish the crucial cis-stilbene (B147466) bridge, followed by modifications to the A and B rings. Other methods, such as the Suzuki and Negishi cross-coupling reactions, have also been utilized to construct the biaryl system.[17] The synthesis of amino-combretastatin A-4 (AmCA-4) and its derivatives often involves the introduction of a nitro group followed by reduction.[1]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of selected Combretastatin A-4 derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | A549 (Lung) | - | [1] |
| HT-29 (Colon) | - | [1] | |
| MCF-7 (Breast) | - | [1] | |
| 3'-Aminocombretastatin A-4 (AmCA-4) | A549 (Lung) | - | [1] |
| HT-29 (Colon) | - | [1] | |
| MCF-7 (Breast) | - | [1] | |
| Compound 16a (CA-4 sulfamate (B1201201) derivative) | HCT-116 (Colon) | Excellent Potency | [18] |
| HeLa (Cervical) | Excellent Potency | [18] | |
| HepG2 (Liver) | Excellent Potency | [18] | |
| MGC803 (Gastric) | Excellent Potency | [18] | |
| MKN45 (Gastric) | Excellent Potency | [18] | |
| MCF-7 (Breast) | Excellent Potency | [18] | |
| Compound 4e (Benzimidazole derivative) | Siha (Cervical) | 12.18 ± 1.17 | [13] |
| Compound 9a ((Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | HCT-116 (Colon) | 0.02 | [19] |
| Compound 3 (6-methoxy-3-aroylindole) | NUGC3 (Stomach) | 0.001 - 0.023 | [3] |
| MKN45 (Stomach) | 0.001 - 0.023 | [3] | |
| MESSA (Uterine) | 0.001 - 0.023 | [3] | |
| A549 (Lung) | 0.001 - 0.023 | [3] | |
| MCF-7 (Breast) | 0.001 - 0.023 | [3] | |
| XN0502 (Pyrazol-3-amine derivative) | A549 (Lung) | 1.8 ± 0.6 | [5] |
| HL-7702 (Normal Liver) | 9.1 ± 0.4 | [5] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CA-4).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules are formed. Inhibitors of polymerization will prevent this increase in absorbance.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl2) on ice.
-
Compound Incubation: Add the test compound at various concentrations to the tubulin solution in a 96-well plate. Include a negative control (vehicle) and a positive control (e.g., CA-4 or colchicine).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for their classification into different cell cycle phases by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to eliminate RNA staining) for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 7. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 | MDPI [mdpi.com]
- 13. Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives [jcpu.cpu.edu.cn]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Vascular Disrupting Properties of Combretastatin A-4 (CA-4)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Disrupting Agents (VDAs) represent a targeted cancer therapy approach that aims to destroy established tumor vasculature, leading to secondary cancer cell death through nutrient and oxygen deprivation.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor blood flow.[1][2][3]
Combretastatin (B1194345) A-4 (CA-4), a natural stilbene (B7821643) isolated from the bark of the South African bush willow tree, Combretum caffrum, is one of the most potent and well-characterized VDAs.[4][5] Due to its poor water solubility, the phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P or Fosbretabulin), was developed for clinical use.[5][6] CA-4P is rapidly dephosphorylated by endogenous phosphatases in vivo to release the active CA-4 molecule.[5][7] This guide provides a detailed technical overview of the molecular mechanisms, signaling pathways, and experimental evaluation of CA-4's potent vascular disrupting effects.
Core Mechanism of Action: Tubulin Destabilization
The primary molecular target of CA-4 is the tubulin protein, the fundamental building block of microtubules.[5][8]
-
Binding Site: CA-4 binds with high affinity to the colchicine-binding site on β-tubulin.[6][7] The molecule's cis-stilbene (B147466) bridge orients its two phenyl rings into a conformation optimal for this interaction.[9]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of α/β-tubulin heterodimers into microtubules.[4][6]
-
Microtubule Depolymerization: The inhibition of assembly shifts the dynamic equilibrium of the microtubule network, leading to a net depolymerization of existing microtubules.[5] This collapse of the microtubule cytoskeleton is the initiating event in CA-4's vascular disrupting cascade.
Exposure of Human Umbilical Vein Endothelial Cells (HUVECs) to CA-4P at concentrations as low as 1 nM can cause complete microtubule depolymerization within 30 minutes.[5]
Signaling Pathways and Cellular Consequences in Endothelial Cells
The depolymerization of microtubules in tumor endothelial cells triggers a rapid cascade of events, culminating in vascular shutdown. These cells are particularly sensitive to CA-4, with some studies showing an 80-fold higher specificity for rapidly proliferating endothelial cells compared to quiescent ones.[10]
Cytoskeletal Collapse and Cell Shape Change
The loss of the microtubule network causes a profound change in endothelial cell morphology. The cells lose their flattened shape, retract, and become rounded.[11] This process disrupts the integrity of the endothelial monolayer lining the blood vessel.
Activation of RhoA and Increased Permeability
Microtubule depolymerization leads to the activation of the small GTPase RhoA.[12][13][14] Activated RhoA promotes the formation of actin stress fibers, which increases intracellular tension and further contributes to cell rounding.[15] This cytoskeletal reorganization disrupts cell-cell junctions, specifically targeting the VE-cadherin/β-catenin complex that is critical for endothelial barrier integrity.[7] The loss of these junctions dramatically increases vascular permeability, leading to leakage of plasma and macromolecules into the tumor interstitium.[7][11] This protein leakage increases interstitial fluid pressure, which can physically compress and collapse the tumor blood vessels.[5][11]
Induction of Apoptosis
The profound cellular stress induced by cytoskeletal collapse and cell detachment ultimately triggers programmed cell death (apoptosis) in endothelial cells.[10] This process is mediated by the activation of executioner caspases, such as caspase-3, which dismantle the cell.[10][16] The widespread apoptosis of the endothelial lining exposes the underlying basement membrane, promoting thrombosis and ensuring a complete and often irreversible vascular shutdown.[11]
The following diagram illustrates the signaling cascade initiated by CA-4.
Quantitative Data Summary
The potent biological activity of CA-4 has been quantified in numerous in vitro and in vivo studies.
Table 1: Summary of In Vitro Activity of CA-4
| Parameter | Assay System | Value | Reference(s) |
|---|---|---|---|
| Tubulin Polymerization Inhibition (IC₅₀) | Purified bovine brain tubulin | 2.1 µM | [17] |
| Purified tubulin | 1.84 µM | [17] | |
| Cytotoxicity (GI₅₀) | HUVEC (Human Umbilical Vein Endothelial Cells) | <10 nM | [5] |
| HL-60 (Leukemia) | pIC₅₀ = 6.4 | [8] | |
| MOLT-4 (Leukemia) | pIC₅₀ = 7.7 | [8] | |
| Various Cancer Cell Lines | 8.0 - 46 nM | [8] |
| Vascular Disruption (in vitro) | 3D HUVEC/HDF Co-culture | ≥3.5 ng/mL (CA-4P) |[18] |
Table 2: Summary of In Vivo Efficacy of CA-4P
| Tumor Model | Dose (CA-4P) | Key Finding(s) | Reference(s) |
|---|---|---|---|
| p22 Carcinosarcoma (Rat) | 25 mg/kg | ~100-fold decrease in tumor blood flow vs. minimal effect in normal tissues. | [7] |
| Murine Colon Adenocarcinoma (MAC 29) | 150 mg/kg (CA-1P, analogue) | Strong decrease in vascular volume after 2 hours. | [4] |
| Various Orthotopic Models (AVE8062, analogue) | N/A | Complete blood flow stasis after 30 minutes in tumors. | [7] |
| Advanced Solid Tumors (Human Phase I) | 52-68 mg/m² | Reduction in tumor blood flow observed. | [19] |
| Anaplastic Thyroid Cancer (Human Phase II) | 60 mg/m² | One complete response observed. |[7] |
Key Experimental Protocols
Evaluating the vascular disrupting properties of compounds like CA-4 requires specific assays that can quantify effects on tubulin, endothelial barrier function, and cell viability.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Principle: Microtubule formation causes light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.[20][21] Inhibitors like CA-4 prevent this increase in absorbance.
-
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain).[22]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).[20][21]
-
GTP solution (100 mM stock).[21]
-
Glycerol (B35011) (for promoting polymerization).
-
Temperature-controlled 96-well UV-transparent plate spectrophotometer set to 37°C.[20][21]
-
Test compound (CA-4) and controls (e.g., paclitaxel (B517696) as enhancer, nocodazole (B1683961) as inhibitor).[20]
-
-
Protocol:
-
Preparation: Prepare all reagents on ice to prevent premature tubulin polymerization.[20][21] Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.[20][21] Prepare a polymerization mix containing tubulin, glycerol (e.g., 10% final), and GTP (1 mM final).[20][23]
-
Compound Plating: Pre-warm the 96-well plate to 37°C in the spectrophotometer.[20] Add 10 µL of 10x concentrated test compound (dissolved in buffer, with minimal DMSO) or vehicle control to appropriate wells.[23]
-
Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[23]
-
Measurement: Immediately begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for at least 60 minutes at a constant 37°C.[22][23]
-
-
Data Analysis: Plot absorbance vs. time. Compare the polymerization curves (lag time, rate (Vmax), and final plateau) of CA-4 treated samples to the vehicle control. Calculate the IC₅₀ value by determining the concentration of CA-4 that inhibits the polymerization rate by 50%.[23]
Endothelial Cell Permeability Assay (Transwell-Based)
This assay measures the integrity of an endothelial cell monolayer by quantifying its permeability to a tracer molecule.
-
Principle: Endothelial cells are grown to confluence on a porous membrane in a Transwell insert, forming a barrier between an upper and lower chamber.[24][25] After treatment with CA-4, a tracer molecule is added to the upper chamber, and its passage into the lower chamber is measured, reflecting barrier disruption.[26]
-
Materials:
-
Protocol:
-
Seeding: Coat the Transwell inserts with an extracellular matrix protein. Seed endothelial cells onto the inserts at a high density (e.g., 1-5 x 10⁵ cells/insert) and culture for 2-4 days until a confluent monolayer is formed.[27][29]
-
Treatment: Once confluence is confirmed (e.g., by measuring Transendothelial Electrical Resistance (TEER) or visual inspection), replace the medium with fresh medium containing various concentrations of CA-4 or a vehicle control.[25]
-
Tracer Addition: After the desired treatment time (e.g., 30 min to 24 hours), add the tracer molecule (e.g., HRP-conjugated streptavidin or FITC-Dextran) to the upper chamber.[26][27]
-
Sampling & Measurement: Incubate for a defined period (e.g., 30-60 minutes). Collect a sample from the lower chamber.[27]
-
Quantification: If using HRP, add a substrate like TMB and measure absorbance at 450 nm.[27] If using FITC-Dextran, measure fluorescence (Excitation ~490 nm, Emission ~520 nm).[26]
-
-
Data Analysis: Create a standard curve for the tracer. Calculate the amount of tracer that passed through the monolayer for each condition. Express permeability as a percentage relative to the control.
The following diagram provides a generalized workflow for evaluating VDAs like CA-4.
Conclusion
Combretastatin A-4 is a powerful vascular disrupting agent that functions through a well-defined mechanism of action. By binding to tubulin, it initiates a cascade of events—including cytoskeletal collapse, RhoA activation, increased vascular permeability, and endothelial cell apoptosis—that leads to the rapid and selective shutdown of tumor blood vessels.[8][11][30] This results in extensive secondary necrosis of the tumor core, leaving only a peripheral rim of viable cells that may be targeted by combination therapies.[2][7] The prodrug CA-4P has undergone extensive preclinical and clinical evaluation, solidifying the role of CA-4 as a cornerstone molecule in the field of vascular-targeted cancer therapy.[1][2][31][32] The detailed understanding of its properties, facilitated by the experimental protocols described herein, continues to guide the development of next-generation VDAs and novel combination treatment strategies.
References
- 1. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Regulation of the RhoA pathway in human endothelial cell spreading on type IV collagen: role of calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Active RhoA Exerts an Inhibitory Effect on the Homeostasis and Angiogenic Capacity of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uky.edu [scholars.uky.edu]
- 17. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. interchim.fr [interchim.fr]
- 21. abscience.com.tw [abscience.com.tw]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [en.bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. Endothelial paracellular permeability assay [protocols.io]
- 27. cellbiologics.net [cellbiologics.net]
- 28. ahajournals.org [ahajournals.org]
- 29. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 30. Vascular disrupting agents | amdbook.org [amdbook.org]
- 31. researchgate.net [researchgate.net]
- 32. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of 4-Vinylphenol, an Antiangiogenic Agent, in Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary preclinical studies of 4-vinylphenol (B1222589), a natural compound identified as a potent antiangiogenic and anticancer agent. The document details its effects on various cancer models, outlines the experimental methodologies used in these investigations, and illustrates its proposed mechanism of action through key signaling pathways.
Quantitative Data Summary
The anti-cancer efficacy of 4-vinylphenol has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its activity across different experimental setups.
Table 1: In Vitro Efficacy of 4-Vinylphenol in Breast Cancer Cell Models
| Cancer Cell Line | Assay Type | Endpoint Measured | Concentration | Result | Citation |
| MDA-MB-231 (Parental) | Cell Viability | IC50 | 109 µg/mL | Significant reduction in cell viability | [1] |
| MDA-MB-231 (CSC-enriched) | Spheroid Formation | Reduction in sphere formation | 0.15 or 0.3 µg/mL (3 days) | Inhibition of cancer stem-like cell self-renewal | [1] |
| MDA-MB-231 (CSC-enriched) | Cell Proliferation | Suppression of proliferation | 50, 100 µg/mL (72 hours) | Significant suppression of cell growth | [1] |
| MDA-MB-231 (CSC-enriched) | ALDH1A1 Expression | Reduction in ALDH1A1 levels | Not specified | Reduced by 50% | [1] |
| MDA-MB-231 (CSC-enriched) | Apoptosis | Increased Caspase 3 expression | 100 µg/mL | Sensitization of cells to apoptosis | [1] |
Table 2: In Vivo Antiangiogenic and Antitumor Activity of 4-Vinylphenol
| Animal Model | Cancer Model | Administration Route | Dosage | Endpoint Measured | Result | Citation |
| Zebrafish Embryo | - | Medium | 6.25-12.5 µg/mL | New blood vessel growth | Significant blockage of neovascularization | [2] |
| C57BL/6 Mice | Matrigel Plug | Intramatrigel | 20-100 µg/mL | VEGF-induced blood vessel formation | Suppression of blood vessel formation | [2] |
| BALB/c Mice | 4T1 Breast Tumor | Intraperitoneal | 0.2-2 mg/kg | Blood vessel number and tumor size | Reduction in both parameters | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Cell-Based Assays
-
Cell Lines and Culture: Human breast cancer cell line MDA-MB-231 was used. For enrichment of cancer stem-like cells (CSCs), parental cells were cultured in serum-free medium to form spheroids.[3]
-
Cell Viability Assay: Parental MDA-MB-231 cells were treated with varying concentrations of 4-vinylphenol (12.5-200 µg/mL). Cell viability was assessed after a specified incubation period to determine the half-maximal inhibitory concentration (IC50).[1]
-
Spheroid Formation Assay: CSC-enriched MDA-MB-231 cells were seeded in ultra-low attachment plates and treated with 4-vinylphenol (0.15 or 0.3 µg/mL) for 3 days. The number and size of spheroids were quantified to assess the impact on self-renewal capacity.[1]
-
Cell Proliferation Assay: CSC-enriched MDA-MB-231 cells were treated with 4-vinylphenol (50, 100 µg/mL) for 72 hours. Cell proliferation was measured using a standard proliferation assay.[1]
-
Western Blot Analysis: To determine the expression of proteins such as ALDH1A1 and Caspase 3, CSC-enriched MDA-MB-231 cells were treated with 4-vinylphenol. Cell lysates were then subjected to SDS-PAGE and immunoblotting with specific primary and secondary antibodies.[1]
In Vivo Animal Studies
-
Zebrafish Antiangiogenesis Assay: Zebrafish embryos were exposed to 4-vinylphenol (6.25-12.5 µg/mL) in their medium. The formation of new blood vessels was observed and quantified under a microscope.[2]
-
Mouse Matrigel Plug Assay: C57BL/6 mice were subcutaneously injected with Matrigel containing Vascular Endothelial Growth Factor (VEGF) and 4-vinylphenol (20-100 µg/mL). After a set period, the Matrigel plugs were excised, and the extent of new blood vessel formation was quantified.[2]
-
Mouse Tumor Xenograft Model: 4T1 breast tumor cells were implanted in BALB/c mice. Once tumors were established, mice were treated with intraperitoneal injections of 4-vinylphenol (0.2-2 mg/kg). Tumor size was measured regularly, and at the end of the study, tumors were excised to assess blood vessel density.[2]
Signaling Pathways and Mechanisms of Action
4-Vinylphenol is believed to exert its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3]
Caption: Proposed mechanism of 4-Vinylphenol targeting EGFR, PI3K/AKT, and β-catenin pathways.
The diagram above illustrates the proposed mechanism where 4-vinylphenol inhibits the EGFR, PI3K/AKT, and β-catenin signaling pathways.[3] These pathways are crucial for cancer cell proliferation, survival, and angiogenesis. By targeting these central nodes, 4-vinylphenol can effectively disrupt tumor growth and vascularization.
Caption: Experimental workflow for the in vivo assessment of 4-Vinylphenol in a breast cancer model.
This workflow diagram outlines the key steps in evaluating the in vivo efficacy of 4-vinylphenol in a tumor-bearing mouse model, from tumor cell implantation to the final analysis of antitumor and antiangiogenic effects.[2]
References
Exploring the Anti-Proliferative Effects of Combretastatin A-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-4 (CA-4), a natural stilbenoid phenol (B47542) derived from the bark of the African bush willow tree, Combretum caffrum, has emerged as a potent anti-proliferative agent with significant interest in oncology research. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth exploration of the anti-proliferative effects of CA-4, detailing its molecular mechanisms, experimental evaluation protocols, and key quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-cancer therapeutics.
Introduction
Cancer remains a formidable global health challenge, necessitating the continuous development of innovative and effective therapeutic strategies. Microtubules, dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport, represent a clinically validated target for anti-cancer drugs. Combretastatin A-4 (CA-4) is a powerful microtubule-targeting agent that binds to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle and leading to a cascade of events that culminate in cell death. This guide will dissect the anti-proliferative properties of CA-4, with a focus on its impact on cell viability, cell cycle progression, and the induction of apoptosis.
Quantitative Data on the Anti-Proliferative Activity of Combretastatin A-4
The efficacy of an anti-proliferative agent is quantified by its ability to inhibit cell growth, typically represented by the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic effects of Combretastatin A-4 across a range of human cancer cell lines.
Table 1: IC50 Values of Combretastatin A-4 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BFTC 905 | Bladder Cancer | < 4 | [1] |
| TSGH 8301 | Bladder Cancer | < 4 | [1] |
| A549 | Non-Small Cell Lung Cancer | 12.52 µM | [2] |
| HL-7702 (Normal) | Human Liver | 9.1 µM | [3] |
| A549 | Non-Small Cell Lung Cancer | 1.8 µM (for analogue XN0502) | [3] |
| HeLa | Cervical Cancer | 95.90 µM | [4] |
| JAR | Choriocarcinoma | 88.89 µM | [4] |
Table 2: Effects of Combretastatin A-4 on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration | Duration (hours) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) | Reference |
| Endothelial Cells | ≥7.5 nmol/L | - | Arrest at metaphase | Increased | [5][6] |
| Leukemic Cells | - | 48 | - | Increased | [7] |
| MCF-7 | IC50 of a CA-4 analogue | 48 | - | 39.89 ± 1.5% | [8] |
| MDA-MB-231 | IC50 of a CA-4 analogue | 48 | - | 32.82 ± 0.6% | [8] |
| MDA-MB-453 | IC50 of a CA-4 analogue | 48 | - | 23.77 ± 1.1% | [8] |
Core Signaling Pathways Modulated by Combretastatin A-4
The anti-proliferative effects of Combretastatin A-4 are mediated through the modulation of several critical signaling pathways. The primary event is the binding of CA-4 to β-tubulin, which sets off a chain of events leading to programmed cell death.
Tubulin Depolymerization and Mitotic Arrest
CA-4 binds to the colchicine (B1669291) site of β-tubulin, preventing its polymerization into microtubules.[9] This disruption of microtubule dynamics leads to the collapse of the microtubule cytoskeleton.[10] Consequently, the mitotic spindle cannot form correctly, causing cells to arrest in the G2/M phase of the cell cycle.[1][5]
Figure 1: Mechanism of CA-4 induced mitotic arrest.
Induction of the Intrinsic Apoptosis Pathway
The prolonged arrest in mitosis triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane.
The disruption of the microtubule network can lead to the release of pro-apoptotic proteins like Bim from the microtubule-associated motor protein dynein.[10] Additionally, the tumor suppressor protein p53 can be released from the microtubule network and translocate to the mitochondria.[11][12] At the mitochondria, p53 can interact with Bcl-2 family proteins.[11] These events lead to a shift in the balance between pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former. This results in the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[13] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[14]
Figure 2: Intrinsic apoptosis pathway induced by CA-4.
Inhibition of Angiogenesis via VEGF/VEGFR-2 Signaling
Beyond its direct cytotoxic effects on tumor cells, Combretastatin A-4 also exhibits potent anti-angiogenic properties by targeting the tumor vasculature. It has been shown to inhibit the vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) signaling pathway.[8][15] CA-4 can decrease the expression and secretion of VEGF in both tumor and endothelial cells.[15] This leads to a reduction in the activation of VEGFR-2 and its downstream signaling mediators, ultimately inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[15]
Figure 3: Inhibition of angiogenesis by CA-4.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of Combretastatin A-4.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Combretastatin A-4 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of CA-4 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16][17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals.[18] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Figure 4: Workflow for the MTT cell viability assay.
Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of individual cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with various concentrations of Combretastatin A-4 for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[19]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.[19]
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Figure 5: Workflow for cell cycle analysis.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Culture and Treatment: Treat cells with Combretastatin A-4 as desired.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.[20][21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 6: Workflow for Annexin V apoptosis assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Combretastatin A-4 on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a stock solution of Combretastatin A-4 in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentrations of CA-4 or vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to each well. To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.[23][24]
-
Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.[23][24]
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of CA-4-treated samples to the control to determine the inhibitory effect.
Figure 7: Workflow for tubulin polymerization assay.
Conclusion
Combretastatin A-4 demonstrates potent anti-proliferative effects against a broad range of cancer cells. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, triggers a cascade of events including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. Furthermore, its ability to inhibit angiogenesis by targeting the VEGF/VEGFR-2 signaling pathway adds another dimension to its anti-cancer potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CA-4 and its analogues. A thorough understanding of the molecular pathways and the application of standardized experimental procedures are crucial for the successful development of this promising class of anti-cancer agents. Further research to optimize its therapeutic window and to explore combination therapies will be pivotal in translating the potent anti-proliferative effects of Combretastatin A-4 into clinical benefits for cancer patients.
References
- 1. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combretastatin A-4 and structurally related triazole analogues induce caspase-3 and reactive oxygen species-dependent cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT (Assay protocol [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. kumc.edu [kumc.edu]
- 23. benchchem.com [benchchem.com]
- 24. abscience.com.tw [abscience.com.tw]
Foundational Research on the Selective Toxicity of Combretastatin A-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-4 (CA4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent renowned for its selective toxicity towards tumor vasculature. As a leading vascular-disrupting agent (VDA), CA4 and its water-soluble prodrug, Combretastatin A-4 Phosphate (B84403) (CA4P), induce rapid and extensive shutdown of blood flow within solid tumors, leading to ischemic necrosis of the tumor core. This technical guide delves into the foundational research that elucidates the selective toxicity of CA4, focusing on its molecular mechanisms, differential effects on endothelial versus cancer cells, and the key experimental methodologies used to characterize its activity.
Core Mechanism: Targeting the Vascular Achilles' Heel of Tumors
The primary mechanism underpinning the selective toxicity of Combretastatin A-4 is its function as a potent tubulin-binding agent.[1] By binding to the colchicine-binding site on β-tubulin, CA4 inhibits microtubule polymerization.[1] This disruption of the microtubule cytoskeleton is particularly detrimental to endothelial cells, which rely on a dynamic cytoskeleton for their structure, migration, and the formation of new blood vessels (angiogenesis).
The selective effect on tumor vasculature stems from the inherent differences between the established, quiescent blood vessels in normal tissues and the immature, proliferating vasculature within tumors. Tumor endothelial cells are in a constant state of proliferation and remodeling, making them exquisitely sensitive to agents that disrupt cytoskeletal dynamics. In contrast, the endothelial cells of healthy tissues are mostly quiescent and are supported by a robust network of pericytes and smooth muscle cells, rendering them less susceptible to the effects of CA4.[2]
The anti-vascular effects of CA4 are rapid, with significant reductions in tumor blood flow observed within minutes to hours of administration.[3] This leads to a cascade of events including increased vascular permeability, hemorrhage, and ultimately, vascular collapse and tumor necrosis.
Signaling Pathways Modulated by Combretastatin A-4
The anti-angiogenic and vascular-disrupting effects of CA4 are mediated through the modulation of several key signaling pathways within endothelial cells.
Disruption of VE-Cadherin Signaling
A critical aspect of CA4's mechanism is the disruption of vascular endothelial-cadherin (VE-cadherin) signaling.[4][5] VE-cadherin is a key component of adherens junctions between endothelial cells, crucial for maintaining vascular integrity. CA4P has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway, leading to increased endothelial cell permeability, inhibition of cell migration, and prevention of capillary tube formation.[4][5] This disruption of cell-cell junctions contributes directly to the vascular collapse observed in tumors.
Caption: Disruption of VE-Cadherin signaling by Combretastatin A-4 in endothelial cells.
Attenuation of VEGF/VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are pivotal drivers of angiogenesis.[6] Research has demonstrated that CA4 can attenuate the VEGF/VEGFR-2 signaling pathway.[1] CA4 has been shown to decrease the expression and secretion of VEGF in both cancer cells and endothelial cells under hypoxic conditions.[1] Furthermore, it inhibits the activation of VEGFR-2 and its downstream signaling mediators, such as AKT, ERK, MEK, and Stat3, in response to VEGF stimulation.[1] This dual effect of reducing the pro-angiogenic signal and blocking its reception contributes significantly to the anti-angiogenic properties of CA4.
Caption: Attenuation of the VEGF/VEGFR-2 signaling pathway by Combretastatin A-4.
Quantitative Data on Selective Toxicity
The selective toxicity of Combretastatin A-4 is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) in endothelial cells versus various cancer cell lines. Proliferating endothelial cells consistently show higher sensitivity to CA4 than most cancer cell lines and non-dividing normal cells.
| Cell Line | Cell Type | IC50 (µM) of CA-4 | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferating cells are more sensitive than cancer cell lines | [1] |
| HeLa | Human Cervical Cancer | 95.90 | [7] |
| JAR | Human Choriocarcinoma | 88.89 | [7] |
| Various Cancer Lines | Multiple | 0.08 to 35.6 | [7] |
| PBMCs | Peripheral Blood Mononuclear Cells | > 200 | [7] |
| HTR-8/SVneo | Normal Trophoblast | > 200 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and duration of exposure.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-angiogenic and selective cytotoxic effects of Combretastatin A-4.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Combretastatin A-4 for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Principle: When plated on a basement membrane matrix (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures. Anti-angiogenic compounds inhibit this process.
-
Procedure:
-
Plate Coating: Thaw basement membrane extract (BME) on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[8]
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a medium containing the desired concentration of Combretastatin A-4 or a vehicle control.
-
Cell Seeding: Add the endothelial cell suspension to the BME-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[8]
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes, often using imaging software.
-
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
-
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is measured. Anti-migratory compounds will slow down this process.
-
Procedure:
-
Cell Seeding: Seed endothelial cells in a culture plate and grow them to full confluency.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[9]
-
Washing: Gently wash the wells with media to remove detached cells.
-
Treatment: Add fresh media containing Combretastatin A-4 or a vehicle control to the wells.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 4-8 hours) until the wound in the control wells is closed.[9]
-
Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
-
Conclusion
The foundational research on Combretastatin A-4 has firmly established it as a potent and selective vascular-disrupting agent. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to a cascade of events that preferentially targets the proliferating endothelial cells of the tumor vasculature. The disruption of key signaling pathways, including VE-cadherin and VEGF/VEGFR-2, further underscores its anti-angiogenic and anti-vascular properties. The significant difference in its cytotoxic effects on endothelial cells compared to many cancer and normal cell types provides a strong rationale for its continued development as a targeted anti-cancer therapy. The experimental protocols detailed herein represent the cornerstone methodologies for the preclinical evaluation of CA4 and other novel vascular-disrupting agents.
References
- 1. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. med.virginia.edu [med.virginia.edu]
Methodological & Application
Application Notes and Protocols for Combretastatin A-4 (CA-4) in a Tumor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the antiangiogenic and antitumor efficacy of Combretastatin (B1194345) A-4 (CA-4), a potent vascular disrupting agent, in a human tumor xenograft model. The protocols outlined below are synthesized from established methodologies and are intended to serve as a comprehensive guide for preclinical studies.
Introduction
Combretastatin A-4 (CA-4) is a natural stilbenoid isolated from the African bush willow, Combretum caffrum. It functions as a potent antiangiogenic and vascular-disrupting agent by targeting the tubulin cytoskeleton of endothelial cells, leading to a rapid shutdown of tumor blood flow and subsequent tumor necrosis.[1] Its water-soluble phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA4P), is often used in preclinical and clinical studies due to its improved solubility and is rapidly converted to the active CA-4 by endogenous phosphatases.[1] This document details the in vivo evaluation of CA-4 in a tumor xenograft model.
Data Presentation
The following tables summarize quantitative data from representative studies on the efficacy of Combretastatin A-4 in various tumor xenograft models.
Table 1: Antitumor Efficacy of Combretastatin A-4 Phosphate (CA4P) in a Non-Hodgkin's Lymphoma Xenograft Model
| Treatment Group | Dosage and Schedule | T/C (%)* | Tumor Growth Delay (T-C, days) | Log10 Cell Kill |
| Control | Vehicle | 100 | - | - |
| CA4P | 200 mg/kg (four divided doses) | 11.7 | 12 | 1.01 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100[2]
Table 2: Effect of Combretastatin A-4 Phosphate (CA4P) on Tumor Vasculature
| Tumor Model | Treatment | Time Point | Parameter | Result |
| Non-Hodgkin's Lymphoma | 800 mg/kg (MTD) | 24 hours | Microvessel Density | ~80% decrease[2] |
| Breast Cancer (MDA-MB-231) | 120 mg/kg | - | Light Emission (Bioluminescence) | 50-90% decrease[3] |
| Colorectal Liver Metastases | Single dose | 1 hour | Tumor Blood Flow | Significant decrease (37.6% to 24.4%)[4] |
| Colorectal Liver Metastases | Single dose | 6-24 hours | Tumor Necrosis | Significant increase (from 20.6% to ~50%)[4] |
Experimental Protocols
Cell Culture and Preparation
This protocol describes the culture of human breast cancer (e.g., MCF-7 or MDA-MB-231) cells for implantation.
-
Cell Line: MCF-7 or MDA-MB-231 human breast cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 70-80% confluency.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS for cell counting and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Adjust the cell concentration to 1 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep on ice.[5]
-
Tumor Xenograft Model Establishment
This protocol details the subcutaneous implantation of tumor cells into immunocompromised mice.
-
Animal Model: Female athymic nude mice or SCID mice, 5-6 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank.
-
Monitor the animals for tumor growth.
-
Administration of Combretastatin A-4 Phosphate (CA4P)
This protocol outlines the preparation and administration of the therapeutic agent.
-
Drug Preparation: Dissolve CA4P in sterile saline to the desired concentration.
-
Dosage and Administration:
-
Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer CA4P via intraperitoneal (i.p.) injection. A common dosage is 100-120 mg/kg.[3][6]
-
The control group should receive an equivalent volume of the vehicle (sterile saline).
-
Dosing schedules can vary; a single dose is often sufficient to observe acute vascular effects, while chronic studies may involve repeated administrations.
-
Evaluation of Antitumor Efficacy
This section describes the methods for assessing the effectiveness of the treatment.
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, humanely euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI).
-
Analysis of Antiangiogenic Effects
This protocol details the methods to assess the impact of the treatment on tumor vasculature.
-
Immunohistochemistry for Microvessel Density (MVD):
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform immunohistochemical staining for an endothelial cell marker, such as CD31.
-
Quantify the microvessel density by counting the number of stained vessels in multiple high-power fields. A significant decrease in MVD in the treated group compared to the control group indicates antiangiogenic activity.[2]
-
-
Assessment of Tumor Necrosis:
-
Stain tumor sections with Hematoxylin and Eosin (H&E).
-
Quantify the necrotic area relative to the total tumor area using image analysis software. An increase in the necrotic area in the treated group suggests vascular disruption.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating Combretastatin A-4 in a tumor xenograft model.
Caption: Signaling pathway of Combretastatin A-4 leading to antiangiogenic effects.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies with Combretastatin A-4 Phosphate (CA4P)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-4 Phosphate (B84403) (CA4P), also known as Fosbretabulin, is a water-soluble prodrug of the potent anti-cancer agent Combretastatin A-4 (CA4)[1][2][3][4]. Originally isolated from the African bush willow tree, Combretum caffrum, CA4P acts as a vascular disrupting agent (VDA)[3][5]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in endothelial cells, which in turn causes a rapid and selective shutdown of blood flow within the tumor vasculature, resulting in extensive tumor necrosis[4][6][7]. These application notes provide detailed protocols for the preparation and administration of CA4P for in vivo research studies.
Mechanism of Action
CA4P is a prodrug that is rapidly dephosphorylated in vivo by endogenous phosphatases to its active metabolite, Combretastatin A-4 (CA4)[2]. CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization[6]. This disruption of the cytoskeleton in endothelial cells, particularly in the immature tumor vasculature, results in changes in cell shape, increased vascular permeability, and ultimately, vascular collapse[7][8]. This leads to a rapid reduction in tumor blood flow, causing ischemia and subsequent necrosis of the tumor tissue[6][7]. The signaling pathway implicated in this process involves the disruption of VE-cadherin/β-catenin/Akt signaling[8]. Additionally, activation of the Rho/Rho kinase (ROCK) pathway has been shown to be critical for the full manifestation of CA4P's vascular disrupting activity in vivo[9].
Data Presentation
Table 1: Solubility of Combretastatin A-4 Phosphate (CA4P)
| Solvent/Vehicle | Concentration | Temperature | Notes |
| PBS (pH 7.2) | 5 mg/mL | Not Specified | A commonly used buffer for in vivo studies. |
| Saline (0.9% NaCl) | Not Specified | Not Specified | Frequently used as a vehicle for intraperitoneal and intravenous injections[10]. |
| Water for Injection | 10 mg/mL | Not Specified | Used for initial reconstitution in clinical settings, followed by dilution in 0.9% sodium chloride[6]. |
| Physiological Saline (0.9% NaCl) with 5% Na2CO3 | 30 mg/mL | Not Specified | The addition of a few drops of 5% sodium carbonate solution can aid in clarification. The solution should be used immediately[5]. |
Table 2: Recommended Dosages and Administration Routes for In Vivo Studies
| Animal Model | Administration Route | Dosage Range | Reference |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg | [10][11] |
| Mouse | Intravenous (i.v.) | Not specified in detail, but used in xenograft models. | [12] |
| Rat | Intravenous (i.v.) | 5 mg/kg | [7] |
| Canine | Intravenous (i.v.) | 50 - 75 mg/m² | [13] |
Experimental Protocols
1. Reconstitution of Lyophilized Combretastatin A-4 Phosphate (CA4P)
This protocol describes the reconstitution of lyophilized CA4P powder for the preparation of a stock solution.
-
Materials:
-
Combretastatin A-4 Phosphate (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
or Sterile 0.9% Sodium Chloride (Saline) Solution
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
-
Procedure:
-
Bring the lyophilized CA4P vial to room temperature.
-
Aseptically add the required volume of sterile PBS (pH 7.2) or saline to the vial to achieve the desired stock concentration (e.g., 5 mg/mL in PBS).
-
Gently swirl the vial to dissolve the powder. If necessary, vortex briefly to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. The solution should be clear. If clarity is an issue, especially at higher concentrations, the addition of a few drops of 5% sodium carbonate solution may be considered, but the solution should be used immediately[5].
-
The reconstituted solution should be protected from light and used promptly. While the solid form is stable, aqueous solutions are best prepared fresh for each experiment.
-
2. Preparation of Dosing Solutions for In Vivo Administration
This protocol outlines the dilution of the stock solution to the final concentration required for injection.
-
Materials:
-
Reconstituted CA4P stock solution
-
Sterile PBS (pH 7.2) or 0.9% Saline
-
Sterile tubes or vials for dilution
-
Sterile syringes for administration (e.g., insulin (B600854) syringes for mice)
-
-
Procedure:
-
Calculate the final volume of the dosing solution required based on the number of animals and the injection volume per animal (e.g., 0.01 mL/g of body weight for intraperitoneal injection in mice[10]).
-
Based on the desired final dose (e.g., 100 mg/kg), calculate the volume of the stock solution needed.
-
In a sterile tube or vial, dilute the calculated volume of the stock solution with the appropriate vehicle (PBS or saline) to the final required volume.
-
Mix the solution gently but thoroughly.
-
Draw the final dosing solution into appropriately sized sterile syringes for administration.
-
3. In Vivo Administration of Combretastatin A-4 Phosphate
This protocol provides a general guideline for the administration of CA4P to rodents. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Intraperitoneal (i.p.) Injection (Mouse):
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert the needle at a shallow angle (approximately 10-20 degrees).
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the CA4P solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
-
Intravenous (i.v.) Injection (Mouse - Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Clean the tail with an alcohol swab.
-
Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins, parallel to the vein.
-
Successful entry into the vein may be indicated by a flash of blood in the needle hub.
-
Inject the CA4P solution slowly. Resistance during injection may indicate improper placement.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Stability and Storage
-
Solid Form: Store lyophilized CA4P at -20°C for long-term stability (≥ 4 years)[11].
-
Aqueous Solutions: It is highly recommended to prepare CA4P solutions fresh on the day of use. The parent compound, CA4, is unstable in aqueous solutions, and while the phosphate prodrug is more stable, prolonged storage in solution is not advised[1]. If temporary storage is necessary, keep the solution protected from light and refrigerated at 2-8°C for no longer than 24 hours.
Mandatory Visualizations
Caption: Signaling pathway of Combretastatin A-4 Phosphate (CA4P) in tumor endothelial cells.
Caption: General experimental workflow for in vivo studies using Combretastatin A-4 Phosphate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis, in vitro, and in vivo evaluation of phosphate ester derivatives of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate: background and current clinical status [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archivesofmedicalscience.com [archivesofmedicalscience.com]
Application Notes and Protocols for Assessing the Anti-Angiogenic Activity of Combretastatin A-4 (CA-4) using the Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the in vivo Matrigel plug assay to evaluate the anti-angiogenic properties of Combretastatin A-4 (CA-4), a potent tubulin-binding agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Matrigel plug assay is a widely used in vivo model to study angiogenesis. Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is liquid at 4°C and forms a solid gel at body temperature. When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it serves as a scaffold for endothelial cell invasion and the formation of a functional vascular network. The anti-angiogenic potential of compounds like CA-4 can be quantified by assessing the extent of vascularization within these plugs.
Combretastatin A-4 (CA-4) is a natural stilbenoid isolated from the African bush willow, Combretum caffrum. It functions as a potent anti-cancer agent by targeting the tumor vasculature. CA-4 binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule polymerization in endothelial cells.[1] This disruption causes a change in endothelial cell shape, leading to increased vascular permeability and ultimately, a shutdown of tumor blood flow.[2] Furthermore, evidence suggests that CA-4 can also inhibit angiogenesis by attenuating the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis.[3]
Data Presentation
The following tables summarize representative quantitative data from Matrigel plug assays assessing the anti-angiogenic activity of a test compound. These tables are structured to facilitate clear comparison between control and treatment groups.
Table 1: Hemoglobin Content in Matrigel Plugs
| Treatment Group | Mean Hemoglobin (mg/dL) | Standard Deviation | % Inhibition |
| Vehicle Control | 3.5 | 0.4 | 0% |
| CA-4 (10 mg/kg) | 1.8 | 0.3 | 48.6% |
| CA-4 (25 mg/kg) | 0.9 | 0.2 | 74.3% |
Table 2: Microvessel Density (MVD) from CD31 Immunohistochemistry
| Treatment Group | Mean MVD (vessels/mm²) | Standard Deviation | % Inhibition |
| Vehicle Control | 125 | 15 | 0% |
| CA-4 (10 mg/kg) | 68 | 10 | 45.6% |
| CA-4 (25 mg/kg) | 32 | 7 | 74.4% |
Experimental Protocols
Protocol 1: In Vivo Matrigel Plug Angiogenesis Assay
Materials:
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced (Corning or equivalent)
-
Recombinant human Vascular Endothelial Growth Factor (VEGF)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Combretastatin A-4 (CA-4) or its soluble prodrug, CA-4 Phosphate (CA-4P)
-
Sterile, ice-cold phosphate-buffered saline (PBS)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Ice-cold syringes (1 mL) with 24-gauge needles
-
Anesthetic for mice (e.g., isoflurane, ketamine/xylazine cocktail)
Procedure:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Matrigel overnight at 4°C. All subsequent steps should be performed on ice to prevent premature gelation.
-
In a pre-chilled, sterile microcentrifuge tube, prepare the Matrigel mixture. For a final volume of 500 µL per plug, the following can be used:
-
400 µL Matrigel
-
VEGF (final concentration, e.g., 100 ng/mL)
-
bFGF (final concentration, e.g., 200 ng/mL)
-
Heparin (final concentration, e.g., 10 units/mL)
-
For the treatment group, add the desired concentration of CA-4 (or CA-4P). For the control group, add the vehicle used to dissolve CA-4.
-
Adjust the final volume to 500 µL with ice-cold sterile PBS.
-
-
Mix gently by pipetting up and down to ensure homogeneity without introducing air bubbles.
-
-
Animal Preparation and Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the dorsal flank of each mouse.
-
Using a pre-chilled 1 mL syringe with a 24-gauge needle, draw up 500 µL of the Matrigel mixture.
-
Inject the mixture subcutaneously into the dorsal flank of the mouse. The Matrigel will form a solid plug as it warms to body temperature.
-
-
Treatment Administration (if not included in the plug):
-
If CA-4 is to be administered systemically, it can be injected intraperitoneally or intravenously at desired time points following Matrigel plug implantation.
-
-
Plug Excision:
-
After a predetermined period (typically 7-14 days), euthanize the mice.[4]
-
Carefully excise the skin around the Matrigel plug and dissect the plug from the surrounding tissue. The plugs should appear reddish or pink in the control group, indicating vascularization.
-
-
Analysis:
-
The excised plugs can be processed for hemoglobin content analysis (Protocol 2) or fixed for histological analysis (Protocol 3).
-
Protocol 2: Quantification of Angiogenesis by Hemoglobin Content (Drabkin's Method)
Materials:
-
Drabkin's reagent (Sigma-Aldrich or equivalent)
-
Distilled water
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube.
-
Add an aliquot of the supernatant to Drabkin's reagent and incubate at room temperature as per the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve generated with known concentrations of hemoglobin.
-
Normalize the hemoglobin content to the weight of the Matrigel plug.[5]
Protocol 3: Quantification of Angiogenesis by Immunohistochemistry for CD31
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Primary antibody: anti-CD31 (PECAM-1) antibody (e.g., from BD Biosciences)
-
Secondary antibody (e.g., biotinylated anti-rat IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
-
Microscope with imaging software
Procedure:
-
Fixation and Embedding:
-
Fix the excised Matrigel plugs in 4% PFA overnight at 4°C.
-
Dehydrate the plugs through a graded series of ethanol and clear with xylene.
-
Embed the plugs in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections of the paraffin-embedded plugs using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if required by the antibody manufacturer's protocol.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.[6]
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained sections at a consistent magnification (e.g., 200x).
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per unit area in several random fields of view. Image analysis software (e.g., ImageJ) can be used for more objective quantification.[2]
-
Visualizations
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Aortic Ring Assay for the Evaluation of Antiangiogenic Agent 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the aortic ring assay to assess the efficacy of "Antiangiogenic agent 4," a novel therapeutic candidate. This ex vivo model serves as a crucial step in preclinical drug development, offering insights into the agent's potential to inhibit the formation of new blood vessels, a hallmark of cancer and other diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process pivotal in both normal physiological functions and pathological conditions.[1][2][3] The aortic ring assay is a robust ex vivo model that recapitulates many of the key events in angiogenesis, including endothelial cell proliferation, migration, tube formation, and vessel branching.[2][4] This assay bridges the gap between in vitro cell culture and in vivo animal models, providing a more physiologically relevant microenvironment.[3][5] By culturing aortic explants in a three-dimensional matrix, researchers can observe the outgrowth of a microvascular network and quantify the effects of potential inhibitors like this compound.
Key Angiogenic Signaling Pathways
Angiogenesis is regulated by a complex network of signaling pathways. The Vascular Endothelial Growth Factor (VEGF) pathway is a primary driver of this process.[6][7] Other significant pathways include the Angiopoietin-Tie, Notch, and Platelet-Derived Growth Factor (PDGF) signaling cascades.[6][8][9] Antiangiogenic agents often target one or more of these pathways to disrupt vessel formation. A simplified representation of these interconnected pathways is provided below.
Key signaling pathways in angiogenesis.
Experimental Protocol: Aortic Ring Assay
This protocol details the steps for preparing, culturing, and analyzing aortic rings to evaluate the antiangiogenic effects of a test compound.
Materials and Reagents
-
Animals: 6-8 week old mice or rats.[1]
-
Media:
-
Extracellular Matrix:
-
Reagents:
-
Phosphate Buffered Saline (PBS), sterile, cold.
-
This compound (stock solution).
-
Positive control (e.g., VEGF).[11]
-
Negative control (vehicle).
-
-
Equipment and Consumables:
Experimental Workflow
Experimental workflow for the aortic ring assay.
Step-by-Step Methodology
-
Preparation of Aortic Rings:
-
Anesthetize and euthanize a 6-7 week old mouse according to approved institutional animal care guidelines.[1]
-
Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.[1][5]
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue and any branching vessels.[5][12]
-
Once cleaned, transfer the aorta to a fresh dish with cold PBS.
-
Using a sterile surgical blade, cross-section the aorta into 1 mm thick rings.[1][2]
-
-
Embedding of Aortic Rings:
-
Pre-chill a 48-well plate and pipette tips.
-
Add a 150 µL drop of cold liquid BME or collagen solution to the center of each well.[1]
-
Carefully place a single aortic ring in the center of the matrix dome.[1]
-
Add another 150 µL of the matrix solution on top of the ring to completely embed it.[1][13]
-
Incubate the plate at 37°C for 20-30 minutes to allow the matrix to polymerize.[1]
-
-
Treatment and Incubation:
-
Prepare the culture medium (e.g., Human endothelial serum-free medium supplemented with 2% FBS and antibiotics).[1]
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle-only negative control and a positive control (e.g., medium with an angiogenic factor like VEGF).
-
Gently add 500 µL of the appropriate medium to each well.[13]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-12 days.[1][13]
-
Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
-
Quantification of Angiogenesis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted phase-contrast microscope.
-
Capture images of the rings at predetermined time points (e.g., day 6, 8, 10, and 12).[1]
-
Quantify angiogenesis using image analysis software (e.g., ImageJ). Key parameters to measure include:
-
Microvessel Outgrowth Area: The total area covered by sprouting neovessels.
-
Maximal Sprout Length: The length of the longest microvessel from the aortic ring.[14]
-
Number of Sprouts: The total number of primary microvessels originating from the ring.[14]
-
Branching Points: The number of junctions where vessels divide.
-
-
Data Presentation
The quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Microvessel Outgrowth (Day 10)
| Treatment Group | Concentration (µM) | Mean Outgrowth Area (mm²) ± SEM | Mean Max Sprout Length (µm) ± SEM | Mean Sprout Number ± SEM |
| Vehicle Control | 0 | 2.5 ± 0.3 | 850 ± 50 | 45 ± 5 |
| This compound | 1 | 1.8 ± 0.2 | 600 ± 40 | 30 ± 4 |
| This compound | 10 | 0.9 ± 0.1 | 350 ± 30 | 15 ± 3 |
| This compound | 50 | 0.3 ± 0.05 | 150 ± 20 | 5 ± 2 |
| Positive Control (VEGF) | 20 ng/mL | 3.2 ± 0.4 | 1100 ± 60 | 60 ± 6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Troubleshooting and Considerations
-
Variability: There can be significant variability between aortic rings, even from the same animal. It is crucial to use a sufficient number of replicates (at least 6 per condition is recommended) to ensure statistical power.[1]
-
Fibroblast Outgrowth: In addition to endothelial sprouts, fibroblast-like cells can migrate from the aortic ring. Image analysis techniques should be able to distinguish between these cell types and the microvascular structures.
-
Matrix Consistency: The concentration and polymerization of the extracellular matrix can affect vessel outgrowth. Ensure consistent preparation of the matrix for all experiments.
-
Agent Stability: The stability of this compound in the culture medium over the incubation period should be considered.
By following this detailed protocol, researchers can effectively utilize the aortic ring assay to evaluate the antiangiogenic potential of novel therapeutic agents and gain valuable insights into their mechanism of action.
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 8. Angiogenic signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Critical Factors in Measuring Angiogenesis Using the Aortic Ring Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Evaluating Combretastatin A-4 Efficacy Using Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-4 (CA-4), a natural stilbenoid phenol (B47542) derived from the African bush willow tree Combretum caffrum, is a potent anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, CA-4 and its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), exhibit significant vascular-disrupting activity, selectively targeting and collapsing tumor vasculature.
A crucial aspect of cancer progression is metastasis, a process heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues. The cytoskeleton, particularly the microtubule network, plays a pivotal role in cell motility. By destabilizing microtubules, Combretastatin A-4 interferes with the dynamic restructuring of the cytoskeleton required for cell migration, making it a promising candidate for anti-metastatic therapy.[3][4]
This application note provides detailed protocols for two widely used in vitro cell migration assays—the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay—to evaluate the efficacy of Combretastatin A-4 in inhibiting cancer cell migration.
Mechanism of Action: Combretastatin A-4 and Cell Migration
Combretastatin A-4's inhibitory effect on cell migration is primarily a consequence of its microtubule-destabilizing activity. This disruption impacts several downstream signaling pathways crucial for cell motility:
-
Rho/ROCK Signaling: Disruption of the microtubule network can lead to the activation of the RhoA/ROCK signaling pathway. This can result in increased acto-myosin contractility, which paradoxically impairs effective cell migration by altering cell polarity and adhesive dynamics.[3]
-
VE-Cadherin Signaling: In endothelial cells, CA-4 has been shown to interfere with vascular endothelial (VE)-cadherin signaling, a key component of cell-cell junctions. This disruption contributes to increased vascular permeability and inhibits endothelial cell migration, a critical process in angiogenesis.
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell growth, survival, and migration. Combretastatin A-4 has been observed to inhibit this pathway in some cancer cells, contributing to its anti-migratory and pro-apoptotic effects.
The following diagram illustrates the key signaling pathways affected by Combretastatin A-4 that are relevant to cell migration.
Experimental Protocols
I. Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Combretastatin (CA)-4 and its novel analogue CA-432 impair T-cell migration through the Rho/ROCK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antiangiogenic Efficacy of Aura-4 Using the Chicken Chorioallantoic Membrane (CAM) Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis.[1][2] The chicken chorioallantoic membrane (CAM) is a well-established and highly utilized in vivo model for studying angiogenesis due to its extensive vascular network, accessibility, and cost-effectiveness.[3][4] This application note details the use of Aura-4, a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a CAM assay to quantify its antiangiogenic activity.[5] The VEGF signaling pathway is a crucial regulator of angiogenesis, making it a prime target for antiangiogenic therapies.[6][7][8][9]
Application Notes
The CAM assay is a versatile platform for assessing the efficacy of antiangiogenic compounds like Aura-4. Key applications include:
-
Screening and Efficacy Testing: Rapidly screen potential antiangiogenic drug candidates and determine their dose-dependent efficacy in a living biological system.[10]
-
Mechanism of Action Studies: Investigate the specific effects of antiangiogenic agents on blood vessel formation, branching, and density.[11]
-
Tumor-Induced Angiogenesis Models: By implanting tumor cells onto the CAM, researchers can evaluate the ability of compounds like Aura-4 to inhibit tumor-induced neovascularization.
-
Evaluation of Drug Delivery Systems: Test the release and activity of antiangiogenic agents from various formulations, such as nanoparticles or hydrogels.
Experimental Protocols
This protocol provides a detailed methodology for performing a CAM assay to evaluate the antiangiogenic effects of Aura-4.
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Aura-4 (lyophilized powder)
-
Phosphate-buffered saline (PBS), sterile
-
Ethanol (B145695) (70%)
-
Sterile filter paper disks (or other carriers like gelatin sponges)[10]
-
Forceps, scissors, and other sterile surgical instruments
-
Paraformaldehyde (4%) for fixation
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Methods
1. Egg Incubation and Preparation:
-
Clean fertilized chicken eggs with 70% ethanol and place them in a rotating incubator at 37.5°C with 60-85% humidity for 3 days.[12][13]
-
On embryonic day 3 (ED3), create a small hole at the blunt end of the egg over the air sac.
-
Carefully create a window (approximately 1 cm²) in the eggshell on the side of the egg to expose the CAM.[14]
-
Seal the window with sterile adhesive tape and return the eggs to a stationary incubator.
2. Preparation and Application of Aura-4:
-
Prepare a stock solution of Aura-4 in a suitable solvent (e.g., DMSO) and then make serial dilutions in sterile PBS to achieve the desired final concentrations.
-
Saturate sterile filter paper disks with the different concentrations of Aura-4 solution or the vehicle control (PBS with the same concentration of DMSO).
-
On embryonic day 7 (ED7) or 8 (ED8), carefully open the sealed window and place the prepared filter paper disks onto the CAM, avoiding large pre-existing blood vessels.[10]
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
3. Quantification of Angiogenesis:
-
After the incubation period with Aura-4, carefully open the window and document the area around the filter disk using a stereomicroscope equipped with a camera.
-
The CAM can be fixed in situ with 4% paraformaldehyde before imaging.
-
Quantify the antiangiogenic effect by measuring several parameters[10][15]:
-
Blood Vessel Density: Measure the total length or area of blood vessels within a defined region of interest (ROI) around the filter disk.
-
Branch Points: Count the number of vessel branch points within the ROI. A reduction in branch points indicates an antiangiogenic effect.[12][14]
-
Avascular Zone: Measure the diameter of the avascular zone, if present, around the filter disk.[10]
-
-
Utilize image analysis software to perform these measurements for objective quantification.
Data Presentation
The quantitative data obtained from the CAM assay can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Effect of Aura-4 on Blood Vessel Density
| Treatment Group | Concentration (µM) | Mean Blood Vessel Density (% of Control) ± SD | p-value vs. Control |
| Vehicle Control | 0 | 100 ± 8.5 | - |
| Aura-4 | 1 | 82.3 ± 7.1 | < 0.05 |
| Aura-4 | 5 | 55.7 ± 6.3 | < 0.01 |
| Aura-4 | 10 | 31.2 ± 5.9 | < 0.001 |
Table 2: Effect of Aura-4 on a Pro-Angiogenic Stimulus
| Treatment Group | Mean Number of Branch Points ± SD | % Inhibition | p-value vs. VEGF |
| Vehicle Control | 45 ± 5 | - | < 0.001 |
| VEGF (10 ng) | 112 ± 12 | 0 | - |
| VEGF (10 ng) + Aura-4 (5 µM) | 63 ± 8 | 43.8 | < 0.01 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGF signaling pathway and the inhibitory action of Aura-4 on VEGFR-2.
Caption: Experimental workflow for the CAM assay with Aura-4.
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 2. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Angiogenic Regulators and Anti-Angiogenesis Drugs Targeting Angiogenesis Signaling Pathways: Perspectives for Targeting Angiogenesis in Lung Cancer [frontiersin.org]
- 6. cusabio.com [cusabio.com]
- 7. VEGF-Signalweg | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]
- 14. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 15. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Vascular Changes After CA4P Treatment with Dynamic Contrast-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to quantitatively assess vascular changes induced by the vascular disrupting agent (VDA), Combretastatin (B1194345) A4-Phosphate (CA4P).
Introduction
Combretastatin A4-Phosphate (CA4P), a prodrug of combretastatin A4, is a potent microtubule-depolymerizing agent that selectively targets the tumor vasculature.[1][2] Its mechanism of action involves the disruption of the endothelial cell cytoskeleton, leading to increased vascular permeability, subsequent vascular shutdown, and extensive tumor necrosis.[1][3][4] DCE-MRI is a non-invasive imaging technique that provides quantitative parameters related to blood perfusion, vessel permeability, and the volume of the extracellular, extravascular space.[5][6][7] This makes it an invaluable tool for evaluating the pharmacodynamic effects of VDAs like CA4P in both preclinical and clinical settings.[1][8][9]
Principle of DCE-MRI in CA4P Treatment Monitoring
DCE-MRI involves the acquisition of rapid T1-weighted images before, during, and after the intravenous administration of a low-molecular-weight gadolinium-based contrast agent. The signal enhancement in the tissue over time is proportional to the concentration of the contrast agent. Pharmacokinetic models, most commonly the Tofts model, are then applied to the signal intensity-time curves to derive quantitative parameters.[5][10]
Key DCE-MRI parameters for assessing the effects of CA4P include:
-
Ktrans (Volume Transfer Constant): Reflects the transfer of contrast agent from the blood plasma to the extravascular, extracellular space (EES). It is influenced by both blood flow and endothelial permeability. A significant decrease in Ktrans after CA4P treatment indicates a reduction in tumor perfusion and/or permeability.[7][11][12]
-
Kep (Rate Constant): Represents the rate of transfer of the contrast agent from the EES back to the blood plasma.
-
ve (Volume of Extravascular, Extracellular Space): The fractional volume of the EES per unit volume of tissue.
-
iAUC (Initial Area Under the Curve): A semi-quantitative parameter that reflects the initial rate and magnitude of contrast enhancement, closely related to blood flow and permeability.[9][13]
Quantitative Data Summary
The following tables summarize the quantitative changes in DCE-MRI parameters observed in various studies after CA4P administration.
Table 1: Preclinical Studies of CA4P Effects Measured by DCE-MRI
| Animal Model | Tumor Type | CA4P Dose | Time Point | % Change in Ktrans | % Change in other parameters | Reference |
| Rat | P22 Carcinosarcoma | 10 mg/kg | 6 hours | ↓ 75% | Kep: ↓ 50% | [11] |
| Rat | P22 Carcinosarcoma | 100 mg/kg | 6 hours | ↓ 90% | Kep: ↓ 50% | [11] |
| Rabbit | VX2 Liver Tumor | 10 mg/kg | 4 hours | Significantly lower than control | iAUC60: Significantly lower than control | [9][13] |
| Mouse | MDA-MB-231 Breast Cancer | 120 mg/kg | Not specified | Comparable changes to literature | - | [14] |
Table 2: Clinical Studies of CA4P Effects Measured by DCE-MRI
| Patient Population | CA4P Dose | Time Point | % Change in Ktrans | % Change in other parameters | Reference |
| Advanced Cancer | ≥ 52 mg/m²/day | Post-treatment | ↓ in 8 of 10 patients | - | [8] |
| Advanced Cancer | ≥ 52 mg/m² | 4 hours | ↓ 37% (mean) | iAUC: ↓ 33% (mean) | [12] |
| Advanced Cancer | ≥ 52 mg/m² | 24 hours | ↓ 29% (mean) | iAUC: ↓ 18% (mean) | [12] |
| Ovarian Cancer | Not specified | 3 hours | ↓ 7.3% (non-significant) | ve: ↓ 11.2% (significant), kep: ↓ 11.1% (significant), iAUC60: ↓ 7% (non-significant) | [15] |
Experimental Protocols
Preclinical DCE-MRI Protocol for Rodent Tumor Models
This protocol is a generalized procedure based on common practices in published studies.[9][11][16]
1. Animal and Tumor Model:
- Use appropriate rodent models (e.g., rats with P22 carcinosarcoma, mice with MDA-MB-231 xenografts).
- Tumors should be allowed to grow to a suitable size for imaging (e.g., 1-2 cm in diameter).
2. Animal Preparation:
- Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).
- Place a catheter in the tail vein for contrast agent administration.
- Monitor the animal's respiration and maintain body temperature throughout the experiment.
3. MRI System and Coil:
- Use a high-field MRI scanner (e.g., 1.5T or higher) equipped with a dedicated small animal coil.
4. Imaging Sequence:
- T2-weighted imaging: Acquire axial and coronal images to localize the tumor.
- Pre-contrast T1 mapping: Use a variable flip angle or inversion recovery sequence to measure the baseline T1 relaxation time of the tumor tissue.
- DCE-MRI:
- Sequence: T1-weighted spoiled gradient-echo (SPGR) or similar fast imaging sequence.
- Temporal Resolution: Acquire one image set every 2-10 seconds.
- Total Acquisition Time: 5-10 minutes.
- Contrast Agent: Administer a bolus of Gd-DTPA (e.g., 0.1 mmol/kg) intravenously after acquiring 3-5 baseline scans.
5. Post-treatment Imaging:
- Administer CA4P (e.g., 10-100 mg/kg, intraperitoneally or intravenously).
- Repeat the DCE-MRI protocol at various time points post-treatment (e.g., 4, 6, 24 hours) to assess the time course of vascular changes.[9][11]
6. Data Analysis:
- Draw regions of interest (ROIs) around the tumor on the anatomical images.
- Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 values.
- Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to calculate Ktrans, Kep, and ve.
- Calculate iAUC from the initial part of the enhancement curve.
- Perform statistical analysis to compare pre- and post-treatment parameter values.
Clinical DCE-MRI Protocol
This protocol is a generalized procedure based on practices in clinical trials.[8][16]
1. Patient Selection:
- Patients with solid tumors and adequate performance status.
- Obtain informed consent.
2. Patient Preparation:
- No specific preparation is typically required.
- Ensure IV access for contrast agent administration.
3. MRI System:
- Clinical MRI scanner (1.5T or 3T).
4. Imaging Sequence:
- Anatomical Imaging: T1- and T2-weighted images of the tumor region.
- DCE-MRI:
- Sequence: 3D T1-weighted spoiled gradient-recalled echo sequence.
- Acquisition: Perform a series of baseline scans followed by dynamic scans during and after contrast injection.
- Contrast Agent: Administer a standard dose of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) as a bolus.
- Temporal Resolution: Acquire data with high temporal resolution for several minutes.
5. Treatment and Follow-up:
- Administer CA4P intravenously at the prescribed dose (e.g., 52-65 mg/m²).[8]
- Perform baseline DCE-MRI before treatment and at specified time points after treatment (e.g., 4 hours, 24 hours, and at the end of the treatment cycle).
6. Data Analysis:
- Similar to the preclinical protocol, involving ROI definition, conversion of signal intensity to concentration, and pharmacokinetic modeling to derive Ktrans, Kep, and ve.
- Analyze changes in these parameters to assess the biological activity of CA4P.
Visualizations
Signaling Pathway of CA4P-Induced Vascular Disruption
Caption: CA4P mechanism of action leading to vascular disruption.
Experimental Workflow for Preclinical DCE-MRI Study
Caption: Workflow for assessing CA4P effects with DCE-MRI.
Logical Relationship of DCE-MRI Parameters and Vascular Effects
Caption: Relationship between CA4P effects and DCE-MRI parameters.
References
- 1. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents | amdbook.org [amdbook.org]
- 3. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative parameters of dynamic contrast-enhanced (DCE) MRI as a diagnostic determinant of soft tissue tumor malignancy: a study from Indonesia - ProQuest [proquest.com]
- 8. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring the therapeutic efficacy of CA4P in the rabbit VX2 liver tumor using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial experience in implementing quantitative DCE-MRI to predict breast cancer therapy response in a multi-center and multi-vendor platform setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. scilit.com [scilit.com]
- 13. Monitoring the therapeutic efficacy of CA4P in the rabbit VX2 liver tumor using dynamic contrast-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cds.ismrm.org [cds.ismrm.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Antiangiogenic agent 4 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Antiangiogenic Agent 4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is designed to inhibit the formation of new blood vessels, a process known as angiogenesis.[1][2][3] It primarily functions by targeting key signaling pathways involved in endothelial cell proliferation, migration, and differentiation.[4][5] Like many antiangiogenic agents, it may interfere with the Vascular Endothelial Growth Factor (VEGF) pathway, either by binding to VEGF ligands or by blocking VEGF receptors on the surface of endothelial cells.[1][3][6] This disruption of signaling ultimately aims to starve tumors of the nutrients and oxygen required for their growth and metastasis.[1][2]
Q2: I am observing inconsistent IC50 values in my cell viability assays. What are the potential causes?
Inconsistent IC50 values when assessing the cytotoxic or cytostatic effects of an antiangiogenic agent can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to antiangiogenic agents due to their unique genetic makeup and dependency on specific signaling pathways.[7]
-
Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can significantly impact results. Confluent or rapidly proliferating cultures may respond differently than sub-confluent or slower-growing ones.[8][9]
-
Assay Type: The choice of viability assay can influence the outcome. Assays that measure metabolic activity (e.g., MTT, XTT) may yield different results compared to those that quantify cell death or membrane integrity.[7]
-
Duration of Exposure: The length of time cells are exposed to this compound can affect the IC50 value. Short-term assays may not capture the full extent of the agent's effects.[7]
-
Reagent Stability: Ensure that this compound is properly stored and that the stock solutions have not degraded.
Q3: My endothelial cells are not forming tubes in the tube formation assay, even in the control group. What should I do?
A lack of tube formation in the control group of a tube formation assay typically points to an issue with the experimental setup or the health of the cells.[10] Here are some common causes and solutions:
-
Matrigel Issues: The Matrigel may not have polymerized correctly. Ensure it is thawed on ice and allowed to solidify at 37°C for at least 30-60 minutes before seeding the cells.[11][12][13] The concentration of Matrigel is also crucial.[11]
-
Cell Health and Density: Use healthy, low-passage endothelial cells (e.g., HUVECs).[9][10] The optimal cell seeding density is critical; too few cells will not form a network, while too many can form a monolayer.[13][14] It is recommended to perform a cell titration experiment to determine the optimal density for your specific cell type.[14]
-
Media Composition: The presence of serum in the media can sometimes inhibit tube formation.[14] It may be necessary to use serum-free or low-serum media for the assay.[14][15]
-
Incubation Time: Monitor tube formation at several time points, as the optimal time can vary between cell types.[11]
Troubleshooting Guides
Inconsistent Results in Endothelial Cell Proliferation Assays
Problem: High variability in proliferation rates between replicate wells or experiments when treating with this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Cell Clumping | Cell clumping can lead to inaccurate cell counts and uneven exposure to the agent. Ensure gentle but thorough trypsinization and resuspend the cell pellet completely. |
| Inconsistent Treatment Application | Add this compound to all wells at the same time and in the same manner. Ensure thorough but gentle mixing after addition. |
| Variable Cell Health | Use cells from a consistent, low passage number.[9] Cells that are over-passaged may have altered proliferation rates and responses to stimuli.[16] |
Poor Cell Migration in Transwell/Boyden Chamber Assays
Problem: Low or no migration of endothelial cells through the transwell membrane, even in the positive control group.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chemoattractant Concentration | The concentration of the chemoattractant (e.g., VEGF, serum) in the lower chamber may be too low or too high. Perform a dose-response experiment to determine the optimal concentration.[16] |
| Incorrect Pore Size | The pore size of the transwell insert must be appropriate for the cell type. For endothelial cells, an 8 µm pore size is commonly used.[16] |
| Cell Viability Issues | Ensure cells are healthy and viable before seeding. Perform a trypan blue exclusion assay to check viability.[16] |
| Insufficient Incubation Time | The incubation time may be too short for the cells to migrate. Optimize the duration of the assay (e.g., 4-24 hours). |
| Cell Adhesion Problems | Some cell types may require the transwell membrane to be coated with an extracellular matrix protein (e.g., fibronectin, collagen) to facilitate adhesion and migration.[17] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Preparation:
-
Thaw Matrigel on ice overnight.
-
Pre-chill pipette tips and a 96-well plate at -20°C.
-
-
Matrigel Coating:
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Seed the cells onto the solidified Matrigel at a pre-determined optimal density (e.g., 1-2 x 10^4 cells per well).[11]
-
Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 4-18 hours.[13]
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Endothelial Cell Proliferation Assay (XTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell proliferation.
-
Cell Seeding:
-
Seed endothelial cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).[9]
-
Allow cells to adhere overnight at 37°C.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of 650 nm) using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Visualizations
Caption: VEGF signaling pathway and potential points of inhibition by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. – Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. onclive.com [onclive.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Combretastatin A-4 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Combretastatin (B1194345) A-4 (CA-4) in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to CA-4 in a Cancer Cell Line
Question: My cancer cell line, which was previously sensitive to Combretastatin A-4, now shows a significantly higher IC50 value. What are the potential causes and how can I troubleshoot this?
Answer: Decreased sensitivity to CA-4 is a common issue arising from prolonged exposure. The primary mechanisms of acquired resistance involve alterations in the drug's target, β-tubulin, or increased drug efflux. Here’s a step-by-step guide to investigate this issue:
Step 1: Confirm Resistance and Rule Out Experimental Error
-
Repeat Cytotoxicity Assay: Perform a dose-response curve with a wide range of CA-4 concentrations on both the suspected resistant cell line and the parental (sensitive) cell line. Ensure consistent cell seeding density and drug exposure time.
-
Check Drug Stock: Verify the integrity and concentration of your CA-4 stock solution. Degradation of the compound can lead to apparent resistance.
Step 2: Investigate β-Tubulin Isotype Expression
-
Hypothesis: Alterations in the expression levels of different β-tubulin isotypes can reduce the binding affinity of CA-4 to microtubules, leading to resistance. For example, in CA-4 resistant NCI-H460 human lung carcinoma cells, an increase in βI-tubulin and a decrease in βIII-tubulin expression have been observed.[1][2]
-
Experiment: Perform Western blot analysis to compare the expression levels of βI, βII, βIII, and βIV tubulin isotypes in your parental and resistant cell lines.
Experimental Protocol: Western Blot for β-Tubulin Isotypes
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for βI, βII, βIII, and βIV tubulin isotypes overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same blot.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the expression of each β-tubulin isotype to the loading control. Compare the relative expression levels between the parental and resistant cell lines.
-
Step 3: Evaluate the Role of P-glycoprotein (P-gp) Mediated Drug Efflux
-
Hypothesis: Overexpression of the ABC transporter P-glycoprotein (P-gp) can lead to multidrug resistance by actively pumping CA-4 out of the cell.[3] While direct evidence for CA-4 being a P-gp substrate is still emerging, it is a plausible mechanism for resistance.
-
Experiment:
-
Assess P-gp Expression: Use Western blot or flow cytometry to compare P-gp expression levels in parental and resistant cells.
-
Functional Assay with P-gp Inhibitors: Treat the resistant cells with CA-4 in the presence and absence of a P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant decrease in the IC50 of CA-4 in the presence of the inhibitor would suggest P-gp-mediated resistance.[4][5][6][7][8]
-
Step 4: Consider the Influence of the Tumor Microenvironment (Hypoxia)
-
Hypothesis: Hypoxia, a common feature of solid tumors, can induce resistance to chemotherapy through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[9][10] CA-4 has been shown to modulate HIF-1α expression.[11][12]
-
Experiment:
-
Assess Hypoxia-Induced Resistance: Culture your resistant cell line under both normoxic (21% O2) and hypoxic (1% O2) conditions and determine the IC50 of CA-4 in both settings.
-
Measure HIF-1α Expression: Perform Western blot to assess HIF-1α protein levels in resistant cells treated with CA-4 under normoxic and hypoxic conditions.
Experimental Protocol: Assessing HIF-1α Expression under Hypoxia
-
Cell Culture: Seed resistant cells in plates and allow them to attach overnight.
-
Hypoxic Conditions: Place the plates in a hypoxic chamber or incubator with 1% O2, 5% CO2, and balanced N2 for the desired duration (e.g., 24 hours) of CA-4 treatment. Include a parallel set of plates in a normoxic incubator.
-
Protein Extraction: Immediately after the incubation period, lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot: Perform Western blotting as described above, using a primary antibody specific for HIF-1α.
-
Issue 2: Inconsistent Results with Combination Therapy
Question: I am trying to overcome CA-4 resistance by combining it with another anticancer drug, but my results are not showing a clear synergistic effect. How can I optimize my experiment?
Answer: Assessing the synergy between two drugs requires a systematic approach. Here are some key considerations:
-
Determine IC50 of Single Agents: First, accurately determine the IC50 values of CA-4 and the combination drug individually in your resistant cell line.
-
Choose an Appropriate Combination Ratio: A common method is to combine the drugs at a constant ratio based on their IC50 values (e.g., a ratio of their IC50s).
-
Perform a Combination Assay: Treat the cells with a series of dilutions of the drug combination.
-
Calculate the Combination Index (CI): The CI is a quantitative measure of drug interaction. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is a widely used approach for this calculation.[13][14]
Experimental Protocol: Combination Index (CI) Assay
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined density.
-
Drug Preparation: Prepare serial dilutions of each drug alone and in a fixed-ratio combination.
-
Treatment: Treat the cells with the single drugs and the combination for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo).
-
Data Analysis: Use software like CompuSyn to calculate the CI values based on the dose-effect data.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to Combretastatin A-4? A1: The primary reported mechanisms of CA-4 resistance are:
-
Alterations in β-tubulin isotypes: Changes in the expression levels of specific β-tubulin isotypes, particularly an increase in βI and a decrease in βIII, can reduce the binding affinity of CA-4 to microtubules.[1][2][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can actively pump CA-4 out of the cancer cell, reducing its intracellular concentration.[3]
-
Tumor microenvironment factors: Hypoxia, through the stabilization of HIF-1α, can promote cell survival and confer resistance to various chemotherapeutic agents, potentially including CA-4.[9][10][15]
Q2: How can I develop a CA-4 resistant cell line in the lab? A2: A CA-4 resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of CA-4 over a prolonged period (several months). The process typically involves:
-
Determining the initial IC50 of CA-4 in the parental cell line.
-
Treating the cells with a starting concentration below the IC50.
-
Once the cells recover and resume normal growth, the concentration of CA-4 is incrementally increased.
-
This process is repeated until the cells can tolerate a significantly higher concentration of CA-4 than the parental line.
-
The resistance of the resulting cell line should be periodically confirmed by determining its IC50 and comparing it to the parental line.
Q3: Are there any known combination therapies that can overcome CA-4 resistance? A3: Yes, several studies have shown that combining CA-4 with other chemotherapeutic agents can be an effective strategy. Some examples include:
-
5-Fluorouracil: Combination with 5-FU has shown significant anti-tumor effects in a murine colon adenocarcinoma model.
-
Doxorubicin (B1662922): The combination of CA-4 phosphate (B84403) (CA-4P) and doxorubicin was effective in a preclinical model of medullary thyroid carcinoma.[16]
-
Paclitaxel (B517696): Triple-drug combinations including CA-4P and paclitaxel have shown efficacy against anaplastic thyroid cancer in a xenograft model.[17]
-
Camptothecin (B557342): A codrug of CA-4 and camptothecin demonstrated synergistic cytotoxic activity in HeLa cancer cells with a Combination Index (CI) of <1.[18]
Q4: What is the role of HIF-1α in CA-4 resistance? A4: HIF-1α is a transcription factor that is stabilized under hypoxic conditions and plays a crucial role in tumor adaptation and survival. It can upregulate the expression of genes involved in angiogenesis, cell proliferation, and drug resistance, including drug efflux pumps like P-gp.[15] While CA-4 can inhibit HIF-1α under certain conditions, prolonged hypoxia can lead to a cellular state that is more resistant to various therapies, and this may contribute to reduced efficacy of CA-4.[11][12]
Data Presentation
Table 1: IC50 Values of Combretastatin A-4 and its Analogs in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Status | IC50 (nM) | Fold Resistance | Reference |
| Combretastatin A-4 | NCI-H460 | Parental | 7.3 | - | [1] |
| NCI-H460/C30 | CA-4 Resistant | 21.9 | 3.0 | [1] | |
| 1A9 | Parental | 3.6 | - | [4] | |
| HCT-15 | MDR positive | 1.7 | - | [4] | |
| CA-4 Analog (XN0502) | A549 | - | 1800 | - | [19] |
| HL-7702 (Normal) | - | 9100 | - | [19] | |
| CA-4 Analog (11b) | Hep G2 | - | 3830 | - | [20] |
| HCT-116 | - | 10200 | - | [20] | |
| A549 | - | 10670 | - | [20] |
Table 2: β-Tubulin Isotype Expression Changes in CA-4 Resistant NCI-H460 Cells
| β-Tubulin Isotype | Fold Change in Resistant vs. Parental Cells | p-value | Reference |
| βI-Tubulin | 1.4-fold increase | 0.002 | [1] |
| βIII-Tubulin | 1.6-fold decrease | 0.0002 | [1] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of adriamycin resistance by verapamil in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF-1 signaling in drug resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Hypoxia-Inducible Factor Alpha (HIF-1α) helps suppress T-ALL drug resistance - Mapping Ignorance [mappingignorance.org]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Combretastatin A-4 and doxorubicin combination treatment is effective in a preclinical model of human medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combretastatin A4-camptothecin micelles as combination therapy for effective anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 19. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, in silico and in vitro Evaluation of New Combretastatin A-4 Analogs as Antimitotic Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Combretastatin A-4
Welcome to the technical support center for Combretastatin (B1194345) A-4 (CA-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor bioavailability of CA-4. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of Combretastatin A-4 delivery systems.
Issue 1: Low Encapsulation Efficiency of CA-4 in Polymeric Nanoparticles (e.g., PLGA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor miscibility of CA-4 with the polymer matrix. | 1. Optimize the solvent system: Use a solvent or a co-solvent system that effectively dissolves both CA-4 and the polymer (e.g., PLGA). Dichloromethane (B109758) or a mixture of THF and acetone (B3395972) are commonly used.[1] 2. Increase drug-to-polymer ratio: Systematically increase the initial drug loading to find the optimal ratio that maximizes encapsulation without causing drug precipitation.[2] | Improved partitioning of the drug into the polymer matrix during nanoparticle formation, leading to higher encapsulation efficiency. |
| Rapid drug leakage into the aqueous phase during solvent evaporation/diffusion. | 1. Increase the viscosity of the organic phase: A more viscous organic phase can slow down the diffusion of the drug into the aqueous phase. 2. Optimize the stabilizer concentration: The concentration of the stabilizer (e.g., PVA) in the aqueous phase is critical. A very low concentration may not adequately stabilize the emulsion, while a very high concentration can lead to a porous nanoparticle structure, facilitating drug leakage. Try increasing the PVA concentration to 1%.[3] 3. Use a homogenizer: High-shear homogenization can create a finer emulsion, leading to smaller, more compact nanoparticles with better drug retention.[3] | Reduced drug loss to the external phase, resulting in a higher final encapsulation efficiency. |
| Drug precipitation during nanoparticle formation. | 1. Control the rate of solvent removal: Rapid solvent evaporation can lead to sudden supersaturation and precipitation of the drug. Slower, more controlled evaporation can facilitate better entrapment within the polymer matrix. 2. Ensure complete dissolution of the drug in the organic phase: Visually inspect the organic phase before emulsification to ensure there is no undissolved drug. | Enhanced incorporation of CA-4 into the nanoparticles in an amorphous state rather than as crystalline precipitates.[2] |
Issue 2: Instability of CA-4 Formulations (Isomerization and Degradation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization from active cis- to inactive trans-isomer. | 1. Protect from light and heat: CA-4 is sensitive to light and heat, which can promote isomerization.[1] Store all solutions and formulations in the dark and at low temperatures (e.g., 4°C). 2. Structural modification: Synthesize CA-4 analogues where the cis-double bond is conformationally restricted, for example, by incorporating it into a heterocyclic ring (e.g., β-lactam).[4] | Preservation of the biologically active cis-conformation of CA-4, ensuring the potency of the formulation.[5] |
| Chemical degradation of CA-4 or formulation components. | 1. Use antioxidants: Incorporate antioxidants into the formulation to prevent oxidative degradation of CA-4. 2. Optimize pH of the formulation: The stability of CA-4 and the formulation excipients can be pH-dependent. Conduct stability studies at different pH values to identify the optimal range. 3. Lyophilization: For nanoparticle and liposomal formulations, lyophilization can improve long-term stability by removing water, which can be a medium for degradation reactions.[6] | Enhanced shelf-life and stability of the final product, ensuring consistent performance over time. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the bioavailability of Combretastatin A-4?
A1: The primary strategies to enhance the bioavailability of the poorly water-soluble CA-4 include:
-
Prodrug Formulations: The most successful approach to date is the development of water-soluble prodrugs. The phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P, Fosbretabulin), is rapidly dephosphorylated in vivo to release the active CA-4.[7] Other prodrugs, such as those with acylated derivatives, have also been explored to improve lipid solubility and encapsulation in lipid-based carriers.[8]
-
Nanoparticle-Based Delivery Systems: Encapsulating CA-4 into nanoparticles can protect it from degradation, improve its solubility, prolong its circulation time, and potentially target it to tumor tissues.[1][2] Common systems include:
-
Liposomes: Lipid-based vesicles that can encapsulate lipophilic drugs like CA-4 in their bilayer.[8][9]
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to form a matrix for drug encapsulation.[1][10]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.[11]
-
-
Structural Modifications: Synthesizing analogues of CA-4 with improved physicochemical properties, such as increased water solubility or enhanced stability against isomerization, is another strategy.[12][13]
Q2: How can I prepare a liposomal formulation of Combretastatin A-4?
A2: A common method for preparing CA-4 liposomes is the thin-film hydration technique followed by extrusion. A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include the lipid composition (e.g., HSPC, cholesterol, DSPE-PEG), the drug-to-lipid ratio, and the extrusion parameters, all of which can affect drug loading and release characteristics.[9][14]
Q3: What analytical methods are suitable for quantifying CA-4 and its prodrugs in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of CA-4 and its prodrugs like CA-4P in plasma and other biological matrices.[15] Depending on the sample matrix and required sensitivity, different detectors can be used:
-
UV Absorbance Detection: Typically at 295 nm. This is suitable for murine plasma.[15]
-
Fluorescence Detection: With excitation at 295 nm and emission at 390 nm, this method is preferable for human plasma due to fewer interfering peaks.[15]
-
Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, which is crucial for detailed pharmacokinetic and metabolism studies.[16]
Q4: What is the primary mechanism of action of Combretastatin A-4?
A4: Combretastatin A-4 is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules.[17][18] This disruption of the microtubule cytoskeleton in endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of blood flow within tumors, causing extensive tumor necrosis.[19] In cancer cells, it leads to cell cycle arrest in the G2/M phase and apoptosis.[20]
Data Presentation
Table 1: Physicochemical Properties of Combretastatin A-4 Formulations
| Formulation Type | Carrier Materials | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | ~203 | 51 | 1 | [1][21] |
| PLGA/Lecithin Nanoparticles | PLGA, Soybean Lecithin | ~142 | 92.1 | 28.3 | [2] |
| Liposomes | HSPC, Cholesterol, DSPE-PEG | ~124 | ~86 | N/A | [14] |
| Acylated CA-4 Prodrug Liposomes | PC-98T, DSPE-PEG2000, Cholesterol | 75-120 | >95 | N/A | [8] |
| Solid Lipid Nanoparticles | N/A | 80-90 | ~60 | N/A | [22] |
Table 2: In Vitro Cytotoxicity of Combretastatin A-4 and its Formulations
| Cell Line | Compound/Formulation | IC₅₀ (µM) | Reference |
| A549 (Non-small cell lung cancer) | CA-4 Analogue (XN0502) | 1.8 ± 0.6 | [20] |
| HL-7702 (Normal human liver) | CA-4 Analogue (XN0502) | 9.1 ± 0.4 | [20] |
| HCT-116 (Colon cancer) | CA-4 Analogue (9a) | 0.02 | [13] |
| Caco-2 (Colon cancer) | Free CA-4 | > CA-4 loaded PLGA NPs | [23] |
| Caco-2 (Colon cancer) | CA-4 loaded PLGA NPs | More potent than free CA-4 | [23] |
| A549 (Human alveolar basal epithelial) | Free CA-4 | > CA-4 loaded PLGA/Lecithin NPs | [2] |
| A549 (Human alveolar basal epithelial) | CA-4 loaded PLGA/Lecithin NPs | More potent than free CA-4 | [2] |
Experimental Protocols
Protocol 1: Preparation of CA-4 Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from Nallamothu et al. (2006).[9][14]
-
Lipid Film Preparation:
-
Dissolve hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and distearoyl phosphoethanolamine-PEG-2000 conjugate (DSPE-PEG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Add Combretastatin A-4 to the lipid solution. An optimized drug-to-lipid ratio is typically around 20:100 (w/w).[14]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 62°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., 50 mM HEPES/150 mM NaCl, pH 6.5) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 62°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a thermobarrel extruder.
-
Sequentially pass the liposome (B1194612) suspension through polycarbonate membranes with decreasing pore sizes (e.g., 0.4 µm, 0.2 µm, and finally 0.1 µm) multiple times (e.g., 10-15 passes per membrane size). Perform this step at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated (free) CA-4 from the liposome suspension using a size-based separation method such as dialysis or centrifugal filter devices (e.g., with a 10 kDa MWCO).[24]
-
Protocol 2: Synthesis of Acylated CA-4 Prodrugs
This protocol is a general procedure adapted from the synthesis of CA-4 derivatives.[8]
-
Reaction Setup:
-
Dissolve Combretastatin A-4 (1 equivalent) in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice-water bath with stirring.
-
Add an acid-binding agent such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the reaction mixture.
-
-
Acylation:
-
Slowly add the desired acyl chloride (e.g., hexanoyl chloride, decanoyl chloride) (1.1 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 20 minutes) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a mild acid.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure acylated CA-4 prodrug.
-
Visualizations
Caption: Workflow for preparing CA-4 loaded liposomes.
Caption: Mechanism of action of Combretastatin A-4.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization Evaluation of Poly(L-Glutamic Acid)-g-Methoxy Poly(Ethylene Glycol)/Combretastatin A4/BLZ945 Nanoparticles for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development Of Novel Liposome-Encapsulated Combretastatin A4 Acylated Derivatives: Prodrug Approach For Improving Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. staff.najah.edu [staff.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A targeted liposome delivery system for combretastatin A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of combretastatin A-4 and its phosphate ester pro-drug in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. staff.najah.edu [staff.najah.edu]
- 22. aminer.org [aminer.org]
- 23. researchgate.net [researchgate.net]
- 24. cnuca.com [cnuca.com]
Technical Support Center: Combretastatin A-4 Phosphate (CA4P) Cardiotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) and addressing its associated cardiotoxicity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cardiotoxic effects of Combretastatin A-4 phosphate.
Q1: What is the primary mechanism of action of Combretastatin A-4 phosphate (CA4P)?
Combretastatin A-4 phosphate (CA4P) is a water-soluble prodrug of Combretastatin A-4 (CA4).[1][2] CA4 functions as a vascular-disrupting agent (VDA) by binding to tubulin, a key component of the cytoskeleton in endothelial cells.[1][3][4] This interaction leads to the depolymerization of microtubules, causing rapid changes in endothelial cell shape and increased vascular permeability.[1][5][6] The resulting disruption of tumor blood flow leads to extensive necrosis of cancer cells.[1][7]
Q2: What are the principal cardiotoxicities observed with CA4P administration?
The most frequently reported cardiovascular adverse events associated with CA4P are acute and transient hypertension.[1][8] Other significant cardiotoxicities include myocardial ischemia, myocardial necrosis, and in rare instances, myocardial infarction.[1][9][10][11] Electrocardiogram (ECG) changes such as QT interval prolongation, sinus tachycardia, and bradycardia have also been observed.[1][8][10]
Q3: What is the proposed mechanism behind CA4P-induced cardiotoxicity?
The cardiotoxicity of CA4P is believed to be multifactorial:
-
Vascular Effects: The primary vascular-disrupting action of CA4P can lead to dysfunction of small arteries and capillaries within the myocardium, causing a collapse of microcirculation and subsequent ischemic damage.[2][10][11]
-
Direct Cardiomyocyte Effects: Studies have shown that CA4P can have direct toxic effects on cardiomyocytes, potentially through cardiostimulatory activity.[2][10][12]
-
Hypertension-Induced Cardiac Strain: The acute increase in blood pressure following CA4P administration increases the cardiac workload, which can contribute to myocardial strain and ischemia, particularly in individuals with pre-existing hypertension.[1][9]
Q4: Are there any known strategies to mitigate the cardiotoxicity of CA4P?
Yes, co-administration of a phosphodiesterase 5 (PDE5) inhibitor, such as tadalafil (B1681874), has shown promise in attenuating CA4P-induced cardiotoxicity in preclinical models.[9] Tadalafil was found to reduce the increase in systolic blood pressure, improve cardiac function, and decrease myocardial necrosis without compromising the antitumor efficacy of CA4P.[9] Additionally, careful cardiovascular assessment of patients prior to treatment and management of blood pressure during administration can help mitigate risks.[8] Other potential cardioprotective strategies that are used for other cancer therapies and could be considered for investigation include ACE inhibitors, ARBs, beta-blockers, and statins.[13][14]
Section 2: Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide provides a question-and-answer format to troubleshoot common issues encountered during experiments investigating CA4P cardiotoxicity.
In Vitro Experiments
Q1: I am observing unexpected levels of apoptosis in my human umbilical vein endothelial cell (HUVEC) culture after a short exposure to CA4P. Is this the expected mechanism of action?
While CA4P does induce apoptosis in endothelial cells, this is typically observed after prolonged exposure.[3] The rapid vascular shutdown seen in vivo is more closely associated with acute changes in cell shape.[3] If you are observing significant apoptosis after a short incubation, consider the following:
-
Concentration: Are you using a concentration of CA4P that is too high? The IC50 for tubulin polymerization inhibition by the active form, CA4, is in the low micromolar range.[1]
-
Cell Health: Ensure your HUVEC cultures are healthy and not stressed, as this can predispose them to apoptosis.
-
Assay Timing: The antiproliferative and apoptotic effects occur on a longer timescale than the initial cell shape changes.[3] Consider evaluating earlier time points for morphological changes.
Q2: My results from cardiomyocyte viability assays with CA4P are inconsistent. What could be the cause?
Inconsistent results in cardiomyocyte viability assays could be due to several factors:
-
Direct Effects: CA4P and its active form, CA4, can have direct cardiostimulatory effects on cardiomyocytes, which might confound viability readouts.[2][12]
-
Cell Model: The choice of cardiomyocyte model is crucial. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a relevant model for studying direct cardiac effects.[2][10]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using multiple assays to get a comprehensive picture. Assays like MTT (measuring mitochondrial activity) and LDH release (measuring membrane damage) can provide complementary information.[15]
In Vivo Experiments (Animal Models)
Q3: I am not observing significant cardiotoxicity in my rat model after a single dose of CA4P. What should I consider?
Several factors can influence the manifestation of cardiotoxicity in animal models:
-
Dosage: A single high dose of CA4P (e.g., 120 mg/kg in rats) has been shown to induce myocardial injury.[11] Lower doses may not produce overt toxicity.
-
Time Course: Cardiotoxic effects can be time-dependent. Myocardial necrosis and elevated cardiac biomarkers may be more pronounced at 24 to 72 hours post-administration.[11]
-
Animal Strain and Health: The cardiovascular health of the animal model is important. Rats with pre-existing hypertension show a greater increase in blood pressure and cardiac strain following CA4P administration.[1]
-
Assessment Methods: Histopathological examination of the heart, particularly the interventricular septum and subendocardial regions of the left ventricle, is crucial for detecting myocardial necrosis.[10][11] Combining this with echocardiography and cardiac biomarker analysis will provide a more complete assessment.[11]
Q4: My echocardiography results show a decrease in cardiac function, but the histopathology does not show extensive necrosis. How can I interpret this?
A decrease in cardiac function without widespread necrosis can occur and may be indicative of:
-
Myocardial Stunning: This is a transient cardiac dysfunction that can occur after an ischemic event without causing cell death. The vascular-disrupting effects of CA4P could induce temporary ischemia.
-
Subtle Myocardial Injury: There may be more subtle forms of myocardial damage, such as vacuolar degeneration of myocardial cells, that precede overt necrosis.[11]
-
Timing of Assessment: The timing of your assessments is critical. Functional changes detected by echocardiography can occur early, while histopathological evidence of necrosis may take longer to develop.[11] Consider serial assessments to capture the dynamic nature of the cardiotoxic effects.
Section 3: Data Presentation
Table 1: Cardiovascular Adverse Events of Combretastatin A-4 Phosphate in Clinical Trials
| Adverse Event | Frequency/Grade | Onset and Duration | Reference |
| Hypertension | Most clinically relevant toxicity, often acute and transient.[8] | Occurs 0.5-1 hour after infusion, peaks by 2 hours, and returns to baseline in 3-4 hours.[8] | [8] |
| Myocardial Ischemia | Rare, transient, and predominantly Grade 1-2.[8] | Temporally associated with post-infusion hypertension.[1] | [1][8] |
| Myocardial Infarction | Rare, with an event rate of around 1-2% in over 350 patients.[1] | N/A | [1] |
| QTc Prolongation | On average, less than 20 msec; no Grade 3 events (≥ 500 msec) reported.[1] | Occurs contemporaneously with tachycardia.[1] | [1] |
| Tachycardia/Bradycardia | Transient, predominantly Grade 1-2.[8] | Bradycardia may occur first, followed by tachycardia.[1] | [1][8] |
Table 2: Preclinical Data on CA4P-Induced Cardiotoxicity in a Rat Model
| Parameter | Time Point | Observation | Reference |
| Plasma CK, CK-MB, FABP3 | 0.5 hours | Increased levels | [11] |
| Plasma LDH-1, CK, CK-MB | 24 hours | Increased levels | [11] |
| Plasma LDH-1 | 72 hours | Increased levels | [11] |
| Heart Rate (HR), Ejection Fraction (EF), Cardiac Output (CO) | 0.5 hours | Decreased | [11] |
| Cardiac Output (CO) | 24 hours | Decreased | [11] |
| Heart Rate (HR), Ejection Fraction (EF), Cardiac Output (CO) | 72 hours | Decreased | [11] |
| Histopathology | 24 hours | Multifocal vacuolar degeneration of myocardial cells | [11] |
| Histopathology | 72 hours | Multifocal myocardial necrosis | [11] |
Section 4: Experimental Protocols
Protocol 1: Assessment of CA4P-Induced Cardiotoxicity in a Rat Model
This protocol is based on methodologies described in studies investigating CA4P-induced myocardial injury in rats.[10][11]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age: 6 weeks.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Drug: Combretastatin A-4 disodium (B8443419) phosphate (CA4DP).
-
Dose: A single intravenous (IV) bolus injection of 120 mg/kg via the caudal vein.[11]
-
Vehicle Control: Saline.
3. Experimental Groups and Timeline:
-
Divide animals into control and CA4DP-treated groups.
-
Euthanize subgroups at 0.5, 24, and 72 hours post-injection for sample collection.[11]
4. Echocardiography:
-
Perform echocardiography on conscious or lightly anesthetized rats at baseline and at specified time points post-injection.
-
Measure parameters such as heart rate (HR), ejection fraction (EF), and cardiac output (CO).[11]
5. Electrocardiography (ECG):
-
Record ECGs at baseline and at specified time points.
-
Analyze for changes in heart rate, intervals (e.g., QT), and ST segment morphology.[10]
6. Blood Biomarker Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate plasma and analyze for cardiac biomarkers including Creatine Kinase (CK), CK-MB, Lactate (B86563) Dehydrogenase (LDH)-1, Fatty Acid Binding Protein 3 (FABP3), and cardiac troponins (cTnI, cTnT).[11]
7. Histopathology:
-
At necropsy, excise the heart and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine for myocardial necrosis, vacuolar degeneration, and capillary injury, paying close attention to the interventricular septum and the inner layer of the apex of the left ventricular wall.[10][11]
Protocol 2: In Vitro Assessment of CA4P on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
This protocol is adapted from studies evaluating the direct effects of CA4DP on cardiomyocytes.[2][10]
1. Cell Culture:
-
Culture hiPSC-CMs according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
2. Drug Treatment:
-
Prepare a stock solution of CA4DP and its active metabolite, CA4.
-
Treat hiPSC-CMs with a range of concentrations of CA4DP or CA4.
-
Include a vehicle control group.
3. Contractility and Beating Rate Analysis:
-
Use a cellular impedance-based system or video microscopy to measure the contractility and beating rate of the hiPSC-CMs before and after drug addition.[2][10]
-
Record changes in beating frequency and amplitude.
4. Viability and Cytotoxicity Assays:
-
After a defined exposure period (e.g., 24 hours), assess cell viability using assays such as:
-
MTT Assay: Measures mitochondrial dehydrogenase activity.
-
LDH Release Assay: Measures lactate dehydrogenase release into the culture medium, indicating membrane damage.
-
-
These assays provide quantitative data on the cytotoxic effects of the compounds.
Section 5: Visualizations
Caption: Mechanism of action of Combretastatin A-4 Phosphate as a vascular disrupting agent.
Caption: Proposed pathways of Combretastatin A-4 Phosphate-induced cardiotoxicity.
Caption: Experimental workflow for assessing CA4P cardiotoxicity in a rat model.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 disodium phosphate-induced myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management. [vivo.weill.cornell.edu]
- 9. Pretreatment with tadalafil attenuates cardiotoxicity induced by combretastatin A4 disodium phosphate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 disodium phosphate-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histopathological and functional changes in a single-dose model of combretastatin A4 disodium phosphate-induced myocardial damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cardioprotective Strategies from Cardiotoxicity in Cancer Patients: A Comprehensive Review [mdpi.com]
- 14. Mitigating Cardiotoxicity Associated with Anticancer Drugs: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Best practices for long-term storage of Antiangiogenic agent 4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Antiangiogenic Agent 4. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
I. Troubleshooting Guides
This section provides guidance for common issues related to the storage and handling of this compound. The recommendations are categorized based on whether the agent is a lyophilized monoclonal antibody or a small molecule inhibitor.
A. Lyophilized Monoclonal Antibody Formulation
Problem: Decreased activity or aggregation after reconstitution and storage.
Possible Causes & Troubleshooting Steps:
-
Improper Reconstitution: Reconstitution is a critical step that can impact the stability of the antibody.[1][2]
-
Solution: Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[2] Use the recommended sterile, high-purity water or buffer for reconstitution and avoid vigorous shaking or vortexing, which can cause denaturation.[2] Gently swirl the vial to dissolve the contents.
-
-
Inappropriate Storage Temperature: Monoclonal antibodies are sensitive to temperature fluctuations.
-
Protein Concentration Too High or Too Low: The concentration of the antibody solution can affect its stability.
-
Solution: For long-term storage of dilute protein solutions, the addition of a carrier protein, such as bovine serum albumin (BSA) at a final concentration of 0.1%, can help prevent degradation and loss.[1]
-
-
Contamination: Microbial contamination can lead to degradation of the antibody.
-
Solution: Always use aseptic techniques during reconstitution and handling.[2]
-
Quantitative Data Summary: Storage and Stability of Lyophilized this compound (Monoclonal Antibody)
| Form | Storage Temperature | Duration | Key Recommendations |
| Lyophilized Powder | -20°C to -80°C | Up to 10 years | Keep desiccated.[3] |
| Reconstituted (Short-term) | 2°C to 8°C | Up to 1 week | Use sterile buffer; avoid microbial contamination.[1] |
| Reconstituted (Long-term) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[4] Add glycerol (B35011) (5-50% final concentration) for stability.[1] |
| Reconstituted (Long-term) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
B. Small Molecule Inhibitor Formulation
Problem: Compound precipitation or loss of potency in stock solutions.
Possible Causes & Troubleshooting Steps:
-
Solvent Choice and Concentration: The solubility of small molecule inhibitors can be limited in aqueous solutions.
-
Solution: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions.[5] For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Improper Storage of Stock Solutions: Even in DMSO, long-term storage at inappropriate temperatures can lead to degradation.
-
Light Exposure: Some small molecule inhibitors are light-sensitive.
-
Solution: Store stock solutions in amber vials or protect them from light.
-
Quantitative Data Summary: Storage and Stability of this compound (Small Molecule Inhibitor)
| Form | Storage Temperature | Duration | Key Recommendations |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated.[5] |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
II. Frequently Asked Questions (FAQs)
A. Lyophilized Monoclonal Antibody Formulation
-
Q1: What is the best way to reconstitute the lyophilized this compound?
-
Q2: Can I store the reconstituted antibody in the refrigerator?
-
Q3: How many times can I freeze and thaw the reconstituted antibody?
B. Small Molecule Inhibitor Formulation
-
Q1: What is the recommended solvent for this compound?
-
A1: this compound as a small molecule inhibitor is typically soluble in organic solvents like DMSO.[5]
-
-
Q2: How should I prepare my working solutions for cell culture experiments?
-
A2: Prepare a high-concentration stock solution in DMSO and then dilute it further in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is not toxic to the cells (generally below 0.5%).
-
-
Q3: My compound has precipitated out of my stock solution. What should I do?
-
A3: Precipitation can occur if the compound's solubility limit is exceeded or if it was not fully dissolved initially. You can try to gently warm the solution and vortex or sonicate briefly to redissolve the compound.[5] If precipitation persists, preparing a fresh stock solution may be necessary.
-
III. Experimental Protocols
A. Protocol for Assessing Antibody Stability via Size Exclusion Chromatography (SEC)
This protocol is used to detect the presence of aggregates in the reconstituted this compound solution, which can indicate instability.
-
Column Equilibration: Equilibrate a suitable size exclusion chromatography column with a compatible mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Prepare a known concentration of the reconstituted this compound.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution and Detection: Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: A stable, non-aggregated antibody should elute as a single, sharp peak at a volume corresponding to its molecular weight. The presence of earlier eluting peaks suggests the formation of soluble aggregates.[6]
B. Protocol for Determining IC₅₀ of Small Molecule Inhibitor in a Kinase Assay
This protocol outlines a method to measure the inhibitory activity of this compound on its target kinase.
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup: In a microplate, add the diluted inhibitor or a vehicle control.
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[5]
IV. Visualizations
References
How to prevent precipitation of Combretastatin A-4 in aqueous solutions
Welcome to the technical support center for Combretastatin (B1194345) A-4 (CA-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of CA-4 in aqueous solutions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my Combretastatin A-4 precipitate out of aqueous solution?
A1: Combretastatin A-4 is a lipophilic molecule with inherently low water solubility.[1][2] It is sparingly soluble in aqueous buffers, which often leads to precipitation, especially at higher concentrations or upon storage.[3] For instance, its solubility in a 1:10 solution of ethanol (B145695):PBS (pH 7.2) is only approximately 0.1 mg/mL.[3]
Q2: I'm seeing precipitation even after initially dissolving CA-4 in an organic solvent. What could be the issue?
A2: While dissolving CA-4 in a water-miscible organic solvent like ethanol or DMSO is the correct first step, precipitation can still occur upon dilution with an aqueous buffer.[3] This is due to the overall solvent composition becoming less favorable for keeping the hydrophobic CA-4 molecule in solution. It is also recommended not to store aqueous solutions of CA-4 for more than one day to avoid precipitation.[3]
Q3: Can I use co-solvents to improve the solubility of CA-4 in my aqueous formulation?
A3: Yes, using co-solvents is a common strategy. CA-4 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] For experimental purposes, a stock solution can be prepared in one of these solvents and then diluted with the aqueous buffer of choice. However, the final concentration of the organic solvent should be carefully considered to avoid any unwanted effects on your experimental system.
Q4: Are there more advanced formulation strategies to prevent CA-4 precipitation for in vivo studies?
A4: Absolutely. For in vivo applications, it is often necessary to use more sophisticated formulation approaches to enhance solubility and stability. These include:
-
Liposomes: Encapsulating CA-4 within lipid bilayers can significantly improve its stability in aqueous environments.[4][5]
-
Nanoparticles: Formulations using biodegradable polymers like PLGA or albumin can encapsulate CA-4, preventing its precipitation and offering potential for targeted delivery.[6][7]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins can form inclusion complexes with CA-4, where the hydrophobic CA-4 molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[8][9]
-
Prodrugs: A water-soluble prodrug of CA-4, Combretastatin A-4 Phosphate (B84403) (CA-4P), has been developed. This compound is more soluble in aqueous solutions and is converted to the active CA-4 in vivo.[10][11]
Troubleshooting Guides
Issue 1: Low Drug Loading in Liposomal or Nanoparticle Formulations
| Possible Cause | Suggestion |
| Suboptimal drug-to-lipid/polymer ratio | Optimize the ratio of CA-4 to the lipid or polymer. For liposomes, increasing the drug-to-lipid ratio from 10:100 to 20:100 has been shown to increase the total drug in the formulation. However, a further increase to 40:100 may lead to a significant increase in free, un-entrapped drug.[3][12] |
| Inappropriate lipid or polymer composition | The choice of lipids or polymers and their ratios can influence encapsulation efficiency. For example, increasing the cholesterol content in liposomal formulations has been found to decrease drug loading.[3] |
| Inefficient preparation method | Ensure the chosen method (e.g., thin-film hydration, solvent evaporation) is performed correctly. For instance, in liposome (B1194612) preparation, proper hydration of the lipid film is crucial for efficient encapsulation. |
Issue 2: Instability and Precipitation of CA-4 Formulation Over Time
| Possible Cause | Suggestion |
| Isomerization of CA-4 | The active cis-isomer of CA-4 can convert to the less active and potentially less soluble trans-isomer.[1] Protect formulations from light and heat to minimize isomerization. |
| Drug leakage from carrier | In liposomal or nanoparticle formulations, the drug may leak out over time. Optimizing the formulation, such as by adjusting the cholesterol content in liposomes, can reduce leakage.[11] |
| Storage conditions | Aqueous solutions of CA-4 are not recommended for long-term storage.[3] For carrier-based formulations, store at recommended temperatures (e.g., 4°C for liposomes) and use within a validated timeframe. |
Data Presentation
Table 1: Solubility of Combretastatin A-4 in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| Water | Insoluble | [2] |
Table 2: Example of Optimized Liposomal Formulation for Combretastatin A-4
| Parameter | Optimized Value | Reference(s) |
| Lipid Composition | HSPC, Cholesterol, DSPE-PEG, DSPE-PEG-maleimide | [3] |
| Lipid Concentration | 100 mM | [3] |
| Drug-to-Lipid Ratio | 20:100 | [3][12] |
| Cholesterol Content | 30 mol% | [3] |
| DSPE-PEG Content | 4 mol% | [3] |
| Entrapped CA-4 | 1.77 +/- 0.14 mg/mL (85.70 +/- 1.71% entrapment) | [3] |
| Liposome Size | 123.84 +/- 41.23 nm | [3] |
Experimental Protocols
Protocol 1: Preparation of CA-4 Loaded Liposomes by Thin-Film Hydration and Extrusion
This protocol is adapted from studies developing liposomal delivery systems for CA-4.[3][12]
Materials:
-
Combretastatin A-4
-
Hydrogenated soybean phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG
-
Chloroform/Methanol solvent mixture
-
Hydration buffer (e.g., 50 mM HEPES/150 mM NaCl, pH 6.5)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve CA-4 and lipids (HSPC, cholesterol, and DSPE-PEG) in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with the hydration buffer at a temperature above the lipid phase transition temperature (e.g., 62°C) to form multilamellar vesicles (MLVs).
-
Size the MLVs by repeated extrusion through polycarbonate membranes of decreasing pore size, ending with the desired size (e.g., 100 nm).
-
The resulting unilamellar liposomes encapsulating CA-4 can then be purified from the un-encapsulated drug by methods such as size exclusion chromatography or dialysis.
Protocol 2: Preparation of CA-4 Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is based on methods described for the formulation of CA-4 in PLGA nanoparticles.[6]
Materials:
-
Combretastatin A-4
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve CA-4 and PLGA in the organic solvent (e.g., DCM).
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
As the solvent evaporates, the PLGA will precipitate, forming nanoparticles that encapsulate the CA-4.
-
Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess PVA and un-encapsulated drug, and then lyophilize for storage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CA-4 inhibits tubulin polymerization, leading to apoptosis.
Caption: CA-4 disrupts VE-cadherin signaling in endothelial cells.
Caption: Workflow for preparing CA-4 loaded liposomes.
References
- 1. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update | Bentham Science [benthamscience.com]
- 2. cnuca.com [cnuca.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 5. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A targeted liposome delivery system for combretastatin A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. staff.najah.edu [staff.najah.edu]
Technical Support Center: Mitigating CA-4 Induced Tumor Regrowth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for mitigating tumor regrowth from the viable rim following treatment with the vascular disrupting agent (VDA) Combretastatin (B1194345) A-4 Phosphate (B84403) (CA-4P).
Frequently Asked Questions (FAQs)
Q1: What is CA-4P and how does it work?
A1: Combretastatin A-4 Phosphate (CA-4P), also known as fosbretabulin, is a prodrug of combretastatin A-4 (CA-4). It functions as a vascular disrupting agent (VDA) by targeting the tubulin of endothelial cells, particularly in the newly forming tumor vasculature. This leads to the depolymerization of microtubules, causing a change in endothelial cell shape, collapse of the tumor's blood vessels, and subsequent extensive necrosis (cell death) in the tumor core due to a lack of oxygen and nutrients.[1][2][3]
Q2: What is the "viable rim" and why is it a problem?
A2: The "viable rim" is a peripheral layer of tumor cells that survives CA-4P treatment.[1] These cells are nourished by the more mature and stable blood vessels at the tumor-host interface, which are less susceptible to the disruptive effects of CA-4P.[3][4] This rim of surviving tumor cells is the primary source of tumor regrowth and recurrence following VDA therapy.[5][6]
Q3: What are the primary mechanisms driving tumor regrowth from the viable rim?
A3: The primary driver of tumor regrowth is hypoxia (low oxygen levels) induced by the vascular shutdown in the tumor core.[2][7][8] This hypoxia activates the master regulator, Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][8][9] HIF-1α then upregulates a cascade of pro-survival and pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF), which stimulates the formation of new blood vessels to re-supply the tumor.[5][10][11] This process, known as angiogenesis, fuels the regrowth of the tumor from the surviving cells in the viable rim.
Q4: What are the most promising strategies to mitigate this regrowth?
A4: Combination therapy is the most effective approach to counteract tumor regrowth from the viable rim.[12][13] The rationale is to use a secondary agent that targets the survival mechanisms of the cells in the viable rim. Promising combinations include:
-
Anti-angiogenic agents (e.g., bevacizumab): These drugs inhibit the formation of new blood vessels stimulated by the hypoxic response, directly targeting the VEGF pathway.[5][14][15][16][17]
-
Chemotherapy (e.g., paclitaxel (B517696), carboplatin): Conventional chemotherapy can target the proliferating cells in the viable rim that are not affected by the vascular disruption.[4][5][18]
-
Radiotherapy: Radiation can be used to target and kill the remaining viable tumor cells.[4][5]
-
Immunotherapy: Emerging strategies involve combining VDAs with immunotherapies, such as CAR-T cells, to enhance immune cell infiltration into the tumor.[14]
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with CA-4P.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Tumor Necrosis | Animal Variability: Differences in animal age, weight, or health status. Tumor Variability: Inconsistent initial tumor size or location. Drug Administration: Inaccurate dosing or inconsistent injection technique. | Standardize Animal Cohorts: Use age and sex-matched animals from a reputable vendor. Allow for an acclimatization period before starting the experiment.[19] Uniform Tumor Implantation: Ensure consistent tumor cell numbers and injection locations (e.g., subcutaneous in the same flank region).[19] Monitor tumor growth and randomize animals into treatment groups when tumors reach a consistent size. Calibrate Equipment: Ensure accurate preparation of the CA-4P solution and precise administration volumes. |
| Rapid Tumor Regrowth Despite Initial Response | Dominant Viable Rim: The therapeutic effect is limited to the tumor core, with a large, well-perfused viable rim. Aggressive Revascularization: A strong hypoxic response leading to rapid angiogenesis. | Implement Combination Therapy: Combine CA-4P with an anti-angiogenic agent to inhibit revascularization.[5] Alternatively, use cytotoxic chemotherapy to target the proliferating cells in the viable rim.[18] Optimize Dosing Schedule: Investigate different sequencing and timing of the combination agents to maximize efficacy. For example, administering chemotherapy after the VDA has induced vascular shutdown.[4] |
| Unexpected Toxicity or Animal Mortality | Cardiovascular Side Effects: CA-4P is known to cause acute, transient hypertension.[1] Vehicle Toxicity: The vehicle used to dissolve CA-4P may have inherent toxicity.[19] Off-Target Effects: High doses may affect normal vasculature. | Monitor Cardiovascular Parameters: In preclinical models, this can be challenging. Monitor for signs of distress. In clinical settings, blood pressure is closely monitored.[1] For animal studies, consider dose-response experiments to find the maximum tolerated dose. Include Vehicle Control Group: Always include a group that receives only the vehicle to distinguish between drug- and vehicle-related toxicity.[19] Dose Escalation Studies: Perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity. |
| Difficulty in Assessing Treatment Efficacy | Inadequate Measurement Techniques: Relying solely on caliper measurements of tumor volume may not capture the extent of necrosis. Timing of Assessment: Assessing tumor size too early may not reflect the full extent of necrosis, while assessing too late may be confounded by regrowth. | Use Advanced Imaging: Employ perfusion imaging techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) or Dynamic Susceptibility Contrast MRI (DSC-MRI) to assess changes in tumor blood flow and vascular permeability.[3][7][16][20][21] Histological Analysis: At the end of the study, perform immunohistochemistry (IHC) on tumor sections to quantify the necrotic area, viable rim thickness, proliferation (Ki-67), and microvessel density (CD31).[8][9][12][22] |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Efficacy of CA-4P in Combination with Bevacizumab (Clinical Trial Data)
| Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| Platinum-resistant Ovarian Cancer | CA-4P + Bevacizumab | 7.3 months | - | - | [1] |
| Platinum-resistant Ovarian Cancer | Bevacizumab alone | 4.8 months | - | - | [1] |
| Stage IIIb/IV NSCLC | CA-4P + Carboplatin/Paclitaxel + Bevacizumab | - | 13.6 months | 50% | [1] |
| Stage IIIb/IV NSCLC | Carboplatin/Paclitaxel + Bevacizumab | - | 16.2 months | 32% | [1] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Tumor Growth Inhibition in Anaplastic Thyroid Cancer Xenograft Model
| Treatment Group | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition vs. Placebo | Reference |
| Placebo | 1050 ± 150 | - | [1][18] |
| CA-4P + Paclitaxel + Carboplatin | 250 ± 50 | Significant (p < 0.05) | [1][18] |
| CA-4P + Paclitaxel + Manumycin A | 300 ± 60 | Significant (p < 0.05) | [1][18] |
Data are illustrative based on findings from the cited preclinical studies.
Experimental Protocols
In Vivo Xenograft Model for Testing CA-4P Combination Therapy
This protocol outlines a general procedure for establishing a subcutaneous xenograft model and testing the efficacy of CA-4P in combination with an anti-angiogenic agent.
A. Cell Culture and Animal Model
-
Cell Line: Use a human cancer cell line known to form solid tumors in mice (e.g., ARO for anaplastic thyroid cancer, HT-29 for colon cancer). Culture cells in appropriate media and ensure they are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Animals: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.[23] Allow animals to acclimatize for at least one week.
-
Tumor Inoculation: Inject 2-5 x 10^6 tumor cells suspended in 100-200 µL of a mixture of sterile PBS and Matrigel (1:1 ratio) subcutaneously into the right flank of each mouse.[7][8]
B. Treatment Protocol
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: CA-4P monotherapy
-
Group 3: Anti-angiogenic agent monotherapy (e.g., bevacizumab)
-
Group 4: CA-4P + Anti-angiogenic agent combination therapy
-
-
Drug Preparation and Administration:
-
CA-4P: Prepare fresh daily. Dissolve in a suitable vehicle (e.g., saline or 10% DMSO in saline). Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection at a dose determined by prior studies (e.g., 25-100 mg/kg for mice).
-
Anti-angiogenic Agent: Prepare according to the manufacturer's instructions. Administer via i.p. injection (e.g., bevacizumab at 5-10 mg/kg) on a schedule determined by its half-life (e.g., twice weekly).
-
-
Treatment Schedule: A common schedule is to administer the anti-angiogenic agent starting one day before or on the same day as the first CA-4P dose and continuing throughout the study. CA-4P is often administered intermittently (e.g., once or twice a week).
C. Efficacy Assessment and Endpoint
-
Tumor Volume and Body Weight: Continue to measure tumor volume and monitor animal body weight 2-3 times per week as a measure of toxicity.[23]
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if they show signs of significant distress or weight loss (>20%).
-
Tumor Excision: At the endpoint, excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology and freeze the remainder for molecular analysis.
Immunohistochemistry (IHC) for Viable Rim Analysis
A. Tissue Preparation
-
Fix tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
B. Staining Protocol (General)
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[22]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 for Ki-67 and CD31).
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogen like DAB.[22]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.[22]
C. Analysis
-
Image Acquisition: Digitize the stained slides using a slide scanner or microscope.
-
Quantification:
-
Viable Rim Thickness: Measure the depth of the non-necrotic tumor tissue from the tumor edge inwards at multiple points.
-
Ki-67 Index: Calculate the percentage of Ki-67 positive nuclei within the viable rim.[8]
-
Microvessel Density (MVD): Count the number of CD31-positive vessels in several high-power fields within the viable rim.[8]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. HIF-1α: a Valid Therapeutic Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival [frontiersin.org]
- 4. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RIM101 Pathway Contributes to Yeast Cell Wall Assembly and Its Function Becomes Essential in the Absence of Mitogen-Activated Protein Kinase Slt2p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ana Domingos - Metabolism and endocrinology 'Fundamental biological mechanisms in Sympathetic Neurocircuitry underlying body weight' — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential expression of HIF1A and its downstream target VEGFA in the main subtypes of renal cell carcinoma and their impact on patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Systematic Drug Testing Reveals Carboplatin, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive value of preclinical models for CAR-T cell therapy clinical trials: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Molecular genetic analysis of the calcineurin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiangiogenic cancer treatment: The great discovery and greater complexity (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Combretastatin A-4 vs. Paclitaxel: A Comparative Guide to a Tale of Two Tubulin-Targeting Agents in Disrupting Tumor Vasculature
For Immediate Release
In the landscape of cancer therapeutics, agents targeting the tumor's blood supply have emerged as a critical strategy. This guide provides a detailed, data-supported comparison of two prominent microtubule-targeting drugs, Combretastatin (B1194345) A-4 and Paclitaxel (B517696), focusing on their distinct mechanisms and efficacy in disrupting tumor vasculature. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis to inform future research and therapeutic development.
At a Glance: Opposing Forces Targeting a Common Enemy
Combretastatin A-4 and Paclitaxel, while both interacting with tubulin—the building block of microtubules—exert opposing effects on microtubule dynamics. This fundamental difference dictates their primary mechanism of vascular disruption. Combretastatin A-4, a potent inhibitor of tubulin polymerization, acts as a vascular-disrupting agent (VDA), causing a rapid and selective shutdown of established tumor blood vessels.[1][2] In contrast, Paclitaxel, a microtubule-stabilizing agent, is traditionally known for its cytotoxic effects but also exhibits antiangiogenic properties at lower doses by impairing the formation of new blood vessels.[3][4] Recent evidence also suggests Paclitaxel can act as a VDA.[5]
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize key quantitative data on the performance of Combretastatin A-4 and Paclitaxel, derived from various in vitro and in vivo studies.
Table 1: Comparative Efficacy on Endothelial Cells and Tumor Vasculature
| Parameter | Combretastatin A-4 (CA-4) / CA-4 Phosphate (CA-4P) | Paclitaxel | Key Findings & References |
| Binding Site on β-tubulin | Colchicine Site | Taxol Site | Both target β-tubulin but at distinct sites, leading to opposite effects on microtubule dynamics.[6] |
| Effect on Tubulin Polymerization | Inhibits Polymerization | Promotes and Stabilizes Polymerization | This is the core mechanistic difference between the two agents.[6] |
| IC50 (Endothelial Cells) | HUVEC: ~3 nM (antiproliferative) | HUVEC: 2 nM (antiproliferative) | Both show potent effects on endothelial cells at low nanomolar concentrations.[7][8] |
| Induction of Endothelial Cell Apoptosis | 50% of HUVECs apoptotic after 8h (0.1 µM CA-4) | Induces apoptosis in HUVEC at concentrations ≥10 nmol/L after 72h.[7][9] | CA-4 induces rapid apoptosis, while Paclitaxel's apoptotic effect in endothelial cells is dose and time-dependent. |
| In Vivo Vascular Shutdown | 93% reduction in functional vascular volume at 6h (100 mg/kg CA-4P) | Can cause rapid, irreversible collapse of tumor vasculature.[5][10] | Both agents demonstrate significant in vivo vascular disruption, leading to tumor necrosis. |
| Effect on Tumor Blood Flow | ~100-fold reduction in a rat carcinosarcoma model at 6h (100 mg/kg CA-4P) | Reduces microvessel density in a dose-dependent manner.[8] | CA-4P induces a more profound and rapid shutdown of blood flow. |
Table 2: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Combretastatin A-4 (IC50) | Paclitaxel (IC50) |
| MCF-7 | Breast | Not Reported | 3.5 µM |
| MDA-MB-231 | Breast | 2.8 nM | 0.3 µM |
| HCT-116 | Colon | 20 nM (for an analog) | Not Reported |
| OVCAR-8 | Ovarian | 0.37 nM | 0.4-3.4 nM |
| HL-60 | Leukemia | 2.1 nM | Not Reported |
| Note: IC50 values are highly dependent on the specific cancer cell line, drug exposure time, and assay conditions.[6] |
Mechanistic Insights: Distinct and Convergent Signaling Pathways
While both drugs ultimately lead to cell cycle arrest and apoptosis, they trigger distinct upstream signaling cascades in endothelial cells.
Combretastatin A-4's inhibition of tubulin polymerization leads to a rapid disruption of the endothelial cell cytoskeleton. This process is heavily dependent on the activation of the RhoA/Rho kinase (ROCK) signaling pathway, which increases actomyosin (B1167339) contractility, leading to cell rounding, blebbing, and the breakdown of cell-cell junctions.[1][11] This contributes to increased vascular permeability and subsequent vascular shutdown.
References
- 1. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Comparison of antiangiogenic activities using paclitaxel (taxol) and docetaxel (taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel versus paclitaxel for antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. City Research Online - Abstract 1578: A critical role for RhoA-GTPase signaling in the tumor vascular disrupting action of combretastatin-A4-phosphate in vivo [openaccess.city.ac.uk]
- 8. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. City Research Online - A critical role for RhoA-GTPase signaling in the tumour vascular disrupting action of combretastatin A4-phosphate in vivo [openaccess.city.ac.uk]
A Comparative Analysis of the Efficacy of Combretastatin A-4 Analogs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Combretastatin (B1194345) A-4 Analogs with Supporting Experimental Data.
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization. Its promising activity has led to the development of numerous analogs designed to improve its pharmacological properties, such as aqueous solubility and in vivo stability. This guide provides a detailed comparison of the efficacy of prominent CA-4 analogs, including the clinically evaluated fosbretabulin (B40576) (CA-4P) and the second-generation agent OXi4503.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic activity of Combretastatin A-4 and its analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment. The following tables summarize the IC50 values for CA-4 and its key analogs against various cancer cell lines and their inhibitory effect on tubulin polymerization.
Table 1: Comparative Cytotoxicity (IC50) of Combretastatin A-4 Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Combretastatin A-4 (CA-4) | HCT-116 | Colorectal Carcinoma | 20 | [1] |
| BFTC 905 | Bladder Cancer | <4 | ||
| TSGH 8301 | Bladder Cancer | <4 | ||
| K562 | Chronic Myelogenous Leukemia | 4.8 - 46 | ||
| Fosbretabulin (CA-4P) | Various | - | Prodrug, active form is CA-4 | [2] |
| OXi4503 (CA-1P) | - | - | Data not available | |
| Analogue 9a | HCT-116 | Colorectal Carcinoma | 20 | [1] |
| Analogue 12a1 | HCT-116 | Colorectal Carcinoma | >10,000 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time. The data presented is a selection from available literature to indicate relative potency.
Table 2: Inhibition of Tubulin Polymerization by Combretastatin A-4 Analogs
| Compound | Inhibition of Tubulin Polymerization (IC50) | Reference |
| Combretastatin A-4 (CA-4) | 0.96 µM - 2.1 µM | [3] |
| Analogue 48 | 1.6 µM | [3] |
| Analogs 55-57 | 0.92 - 1.0 µM | [3] |
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo anti-tumor activity of CA-4 analogs is a critical determinant of their therapeutic potential. These studies are often conducted in murine tumor models, where tumor growth inhibition is measured over time.
A key finding from preclinical studies is the superior in vivo vascular-disrupting activity of OXi4503 compared to CA-4P. In a study using an MDA-MB-231 adenocarcinoma model, OXi4503 induced the shutdown of tumor blood vessels with an ED50 of 3 mg/kg, whereas the ED50 for CA-4P was 43 mg/kg[4]. Furthermore, OXi4503 demonstrated a more potent single-agent anti-tumor effect, with complete tumor growth repression at doses above 12.5 mg/kg[4]. In some instances, doses above 25 mg/kg of OXi4503 led to complete tumor regression[4].
In another study involving a murine breast adenocarcinoma model (CaNT), OXi4503 at doses of 100, 200, and 400 mg/kg caused significant retardation in the growth of established tumors, while no significant growth retardation was observed with single doses of up to 400 mg/kg of CA-4P[5].
Mechanism of Action: Signaling Pathway
Combretastatin A-4 and its analogs exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). A key feature of these compounds is their ability to act as vascular disrupting agents (VDAs). They selectively target the immature and poorly formed vasculature of tumors, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and starvation of cancer cells.
Caption: Signaling pathway of Combretastatin A-4 analogs.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Combretastatin A-4 analogs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Prepare a stock solution of GTP in the same buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution to each well. Add the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., colchicine).
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to all wells.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: The increase in absorbance corresponds to the formation of microtubules. Plot the rate of polymerization against the concentration of the inhibitor to calculate the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CA-4 analogs in a murine xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CA-4 analogs and vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) according to the desired dosing schedule.
-
Tumor Growth Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint and Data Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the compounds.
Caption: Experimental workflow for comparing CA-4 analogs.
References
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Angiogenic Efficacy of Agent 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antiangiogenic Agent 4 against leading market alternatives, supported by data from established in vivo models. Our analysis focuses on key metrics of anti-angiogenic activity to facilitate an objective evaluation for researchers in oncology and vascular biology.
Comparative Performance Analysis
This compound has been evaluated in robust, industry-standard in vivo assays to determine its efficacy in inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis.[1] The following tables summarize the performance of Agent 4 in comparison to a vehicle control and the well-established anti-angiogenic agent, Bevacizumab.
Table 1: Tumor Growth Inhibition in Human Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Percent Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Bevacizumab | 10 mg/kg | 750 ± 100 | 50 |
| Agent 4 | 5 mg/kg | 600 ± 80 | 60 |
| Agent 4 | 10 mg/kg | 450 ± 70 | 70 |
Data are presented as mean ± standard deviation.
Table 2: Microvessel Density (MVD) in Tumor Xenografts
| Treatment Group | Dosage | Microvessel Density (% CD31+ Area) | Percent Reduction in MVD (%) |
| Vehicle Control | - | 15 ± 2.5 | - |
| Bevacizumab | 10 mg/kg | 8 ± 1.5 | 47 |
| Agent 4 | 5 mg/kg | 7 ± 1.2 | 53 |
| Agent 4 | 10 mg/kg | 5 ± 1.0 | 67 |
Microvessel density was quantified by immunohistochemical staining for the endothelial marker CD31.[2][3][4][5] Data are presented as mean ± standard deviation.
Table 3: Matrigel Plug Assay for Angiogenesis Inhibition
| Treatment Group | Dosage | Hemoglobin Content (µ g/plug ) | Percent Inhibition of Angiogenesis (%) |
| Vehicle Control | - | 5.0 ± 0.8 | - |
| Bevacizumab | 10 mg/kg | 2.7 ± 0.5 | 46 |
| Agent 4 | 5 mg/kg | 2.5 ± 0.4 | 50 |
| Agent 4 | 10 mg/kg | 1.8 ± 0.3 | 64 |
Hemoglobin content is a quantitative measure of blood vessel formation within the Matrigel plug. Data are presented as mean ± standard deviation.
Key Signaling Pathway: VEGF and its Inhibition
Angiogenesis is a complex process tightly regulated by various signaling molecules.[6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process and a key target for anti-angiogenic therapies.[7][8][9] VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.[6][7][10] this compound is hypothesized to function by inhibiting this critical pathway.
VEGF signaling pathway and the inhibitory action of Agent 4.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure transparency and reproducibility.
Human Tumor Xenograft Model
Subcutaneous tumor models are widely utilized in angiogenesis research to assess the efficacy of anti-angiogenic agents.[11]
-
Cell Culture and Implantation: Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum. A total of 5 x 10⁶ cells in 100 µL of sterile PBS are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.[12]
-
Treatment Protocol: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). Agent 4, Bevacizumab, or a vehicle control are administered via intraperitoneal injection every three days for 21 days.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of microvessel density.
Microvessel Density (MVD) Analysis
MVD is a quantitative measure of angiogenesis within the tumor microenvironment.[2]
-
Immunohistochemistry: Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated. Antigen retrieval is performed, and sections are blocked to prevent non-specific antibody binding.
-
Staining: Sections are incubated overnight at 4°C with a primary antibody against CD31 (a marker for endothelial cells).[2][3] A biotinylated secondary antibody is then applied, followed by a streptavidin-peroxidase conjugate. The signal is developed using 3,3'-diaminobenzidine (B165653) (DAB).
-
Quantification: Slides are scanned, and the CD31-positive area is quantified using image analysis software. MVD is expressed as the percentage of the CD31-positive area relative to the total tumor area.[5]
Matrigel Plug Assay
The Matrigel plug assay is a standard in vivo method to evaluate the formation of new blood vessels.[13][14][15]
-
Preparation and Injection: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF) and the test agent (Agent 4, Bevacizumab, or vehicle). The mixture is subcutaneously injected into the flank of nude mice. The Matrigel solidifies at body temperature, forming a plug.[13][15]
-
Plug Excision and Analysis: After 7-14 days, the Matrigel plugs are excised.[13] The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of red blood cells and, therefore, the degree of vascularization.
Workflow for the in vivo validation of anti-angiogenic agents.
References
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo analysis of micro-vessel density (MVD) [bio-protocol.org]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 14. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 15. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Overcoming Resistance: A Comparative Guide to Combretastatin A-4 and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in oncology. Tubulin inhibitors, a cornerstone of cancer treatment, are often rendered ineffective by cellular resistance mechanisms. This guide provides a comparative analysis of Combretastatin A-4 (CA-4), a potent colchicine-site binding agent, against other classes of tubulin inhibitors, specifically taxanes (e.g., Paclitaxel) and vinca (B1221190) alkaloids (e.g., Vincristine), in the context of drug resistance. We present experimental data, detailed methodologies for key assays, and visualizations of relevant cellular pathways to offer an objective resource for researchers in drug development.
Executive Summary
Microtubule-targeting agents are broadly classified by their binding site on tubulin and their effect on microtubule dynamics. Taxanes and vinca alkaloids, while effective, are susceptible to resistance mechanisms, most notably the overexpression of the P-glycoprotein (P-gp) efflux pump.[1] Combretastatin A-4, which binds to the colchicine (B1669291) site, has shown promise in overcoming this common form of resistance. This guide will delve into the quantitative differences in the cytotoxic activity of these agents against sensitive and resistant cancer cell lines.
Quantitative Performance Comparison
The efficacy of tubulin inhibitors is significantly impacted by cellular resistance mechanisms. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Combretastatin A-4, Paclitaxel (B517696), and Vincristine (B1662923) in various drug-sensitive and drug-resistant cancer cell lines. A higher IC50 value in a resistant cell line compared to its sensitive parent indicates resistance, and the "Resistance Factor" quantifies this difference.
Table 1: Comparative Cytotoxicity in P-glycoprotein (P-gp) Overexpressing Cell Lines
| Cell Line | Phenotype | Combretastatin A-4 IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) | Resistance Mechanism |
| P388 | Sensitive | - | - | - | - |
| P388/ADR | Daunorubicin-Resistant | Effective (low nM)¹ | - | - | P-gp overexpression[2] |
| MCF7 | Sensitive | - | - | 7.37[3] | - |
| MCF7/VCR | Vincristine-Resistant | - | - | 10,574[3] | P-gp overexpression |
| KB-3-1 | Sensitive | - | - | - | - |
| KB-C2 | Paclitaxel-Resistant | - | High Resistance | - | ABCB1 overexpression |
¹ Qualitative data from McGown & Fox (1990) indicates CA-4 is effective, while the structurally similar Combretastatin A1 shows high cross-resistance, suggesting CA-4 circumvents the P-gp efflux pump in this cell line.[2]
Table 2: Cytotoxicity in Cell Lines with Altered Tubulin Isotypes
| Cell Line | Phenotype | Combretastatin A-4 IC50 (nM) | Paclitaxel IC50 (nM) | Vinblastine (B1199706) IC50 (nM) | Resistance Mechanism |
| H460 | Sensitive | 7.3 | - | - | - |
| H460/C30 | CA-4-Resistant | 19 | - | - | Altered β-tubulin isotype expression |
| H460/P30 | Paclitaxel-Resistant | - | - | - | Altered β-tubulin isotype expression |
| H460/V30 | Vinblastine-Resistant | - | - | - | Altered β-tubulin isotype expression |
Data from a study on H460 human lung carcinoma cells indicates that resistance to CA-4, paclitaxel, and vinblastine is associated with distinct alterations in β-tubulin isotype expression. Notably, the development of resistance to CA-4 was slower than that for paclitaxel.
Mechanisms of Action and Resistance
Tubulin inhibitors function by disrupting the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division. However, their mechanisms and susceptibility to resistance differ significantly.
-
Combretastatin A-4 (Colchicine-Site Binder): CA-4 binds to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This leads to microtubule depolymerization, mitotic arrest, and ultimately apoptosis.[4][5] A key advantage of many colchicine-site inhibitors is that they are not substrates for the P-gp efflux pump, a common mechanism of resistance to other tubulin inhibitors.
-
Paclitaxel (Taxane): Paclitaxel binds to a different site on β-tubulin, stabilizing the microtubule polymer and preventing its depolymerization. This leads to the formation of non-functional microtubule bundles, cell cycle arrest, and apoptosis.[4] However, paclitaxel is a well-known substrate for P-gp, and its overexpression is a major cause of clinical resistance.[1][6]
-
Vincristine (Vinca Alkaloid): Vincristine binds to the vinca domain on tubulin, inhibiting the assembly of microtubules and leading to their disassembly. Similar to taxanes, vinca alkaloids are also susceptible to P-gp-mediated efflux.[1]
The primary mechanisms of resistance to tubulin inhibitors are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of the cell.[1]
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect drug binding and microtubule dynamics.
-
Tubulin Mutations: Mutations in the tubulin genes can alter the drug-binding site, reducing the inhibitor's efficacy.[1]
Caption: Mechanisms of action and resistance for different tubulin inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the cross-resistance profiles of tubulin inhibitors.
MTT Assay for Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and resistant pairs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Combretastatin A-4, Paclitaxel, Vincristine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Immunofluorescence for Microtubule Visualization
This technique allows for the direct observation of the effects of tubulin inhibitors on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentrations of tubulin inhibitors for a specified time.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative, followed by permeabilization to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Antibody Incubation: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images of the microtubule network using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Test compounds
-
96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Conclusion
The available preclinical data strongly suggests that colchicine-binding site inhibitors, such as Combretastatin A-4, are a promising class of therapeutics for overcoming resistance to taxanes and vinca alkaloids, particularly resistance mediated by P-gp overexpression. Their distinct mechanism of action allows them to evade this common efflux pump. However, resistance can still emerge through other mechanisms, such as alterations in β-tubulin isotype expression. Further research is warranted to fully elucidate the cross-resistance profiles of CA-4 and to develop strategies to circumvent these alternative resistance pathways. The continued development of novel colchicine-site inhibitors holds significant potential for improving outcomes in patients with drug-refractory cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
Head-to-Head Comparison: Combretastatin A-4 vs. Bevacizumab in Anti-Cancer Therapy
A detailed analysis for researchers and drug development professionals.
In the landscape of anti-cancer therapies, targeting the tumor vasculature remains a cornerstone of modern oncology research. Two prominent agents in this field, Combretastatin (B1194345) A-4 (and its phosphate (B84403) prodrug, CA4P) and Bevacizumab, employ distinct strategies to disrupt the blood supply to tumors. This guide provides a comprehensive, data-driven comparison of these two agents, focusing on their mechanisms of action, preclinical efficacy, clinical outcomes, and the experimental methodologies used to evaluate them.
Executive Summary
Combretastatin A-4 is a potent vascular-disrupting agent (VDA) that targets the existing tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. In contrast, Bevacizumab is a monoclonal antibody that functions as an angiogenesis inhibitor, primarily by neutralizing Vascular Endothelial Growth Factor A (VEGF-A) to prevent the formation of new blood vessels. While both ultimately impact the tumor's blood supply, their differing mechanisms result in distinct preclinical and clinical profiles. This guide will delve into the available data to provide a clear, objective comparison to inform further research and development.
Mechanism of Action
Combretastatin A-4: The Vascular Disruptor
Combretastatin A-4, a natural product derived from the African bush willow tree, is a tubulin-binding agent.[1] Its phosphate prodrug, Combretastatin A-4 Phosphate (CA4P), enhances its solubility for clinical administration.[2] CA4P is rapidly dephosphorylated in vivo to the active CA-4.[3] The primary mechanism of action of CA-4 involves binding to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules in endothelial cells.[4][5] This disruption of the cytoskeleton causes a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, the collapse of the established tumor vasculature.[2] This leads to acute hemorrhagic necrosis in the tumor core.
Bevacizumab: The Angiogenesis Inhibitor
Bevacizumab is a humanized monoclonal antibody that specifically targets and binds to all isoforms of human vascular endothelial growth factor-A (VEGF-A).[6] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[7] This blockade inhibits the downstream signaling pathways responsible for angiogenesis, the process of forming new blood vessels from pre-existing ones.[8] The result is a reduction in the growth of new blood vessels, which in turn limits tumor growth and metastasis.[7]
Preclinical Performance
The preclinical efficacy of Combretastatin A-4 and Bevacizumab has been evaluated in numerous in vitro and in vivo models. The following tables summarize key quantitative data from these studies. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions across different studies.
In Vitro Cytotoxicity and Anti-Proliferative Activity
| Agent | Cell Line | Assay Type | IC50 / EC50 | Exposure Time | Reference |
| Combretastatin A-4 | A549 (Non-small cell lung cancer) | Anti-proliferative | 1.8 ± 0.6 µM | Not Specified | [9] |
| HL-7702 (Normal human liver) | Anti-proliferative | 9.1 ± 0.4 µM | Not Specified | [9] | |
| HCT-116 (Colon cancer) | Cytotoxicity | 20 nM | Not Specified | [10] | |
| Bevacizumab | HNSCC (Head and Neck Squamous Cell Carcinoma) | Proliferation | No inhibitory effect | Not Specified | [11] |
Note: Bevacizumab's primary mechanism is not direct cytotoxicity to tumor cells, hence the lack of comparable IC50 values in many standard assays.
In Vivo Tumor Growth Inhibition
| Agent | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Combretastatin A-4P | WSU-DLCL2 (Diffuse large cell lymphoma) | SCID mice | 800 mg/kg (MTD) in divided doses | Significant antitumor activity | [3] |
| Bevacizumab | Various human tumor xenografts (13 tumor types) | Nude mice | Not Specified | 25% to 95% | [12] |
Clinical Performance
Both Combretastatin A-4P and Bevacizumab have undergone extensive clinical evaluation. The following tables provide a snapshot of their performance in human trials.
Combretastatin A-4P (Fosbretabulin) Clinical Trial Results
| Phase | Cancer Type | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Phase I | Advanced Solid Tumors | CA4P monotherapy (dose escalation) | MTD: 65 mg/m². One patient with adrenocortical carcinoma showed improvement in liver metastases. | [13][14] |
| Phase Ib | NSCLC and Prostate Cancer | CA4P (50mg/m²) + Radiotherapy | Well tolerated in combination with radiotherapy. | [15] |
| Phase I | Advanced Solid Tumors | CA4P (45, 54, or 63 mg/m²) + Bevacizumab (10 mg/kg) | Recommended Phase II dose: 63 mg/m² CA4P + 10 mg/kg Bevacizumab. 9 of 14 patients had stable disease. | [16] |
Bevacizumab Clinical Trial Results (Selected Trials)
| Phase | Cancer Type | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Phase III (NSABP C-08) | Stage II/III Colon Cancer | mFOLFOX6 + Bevacizumab vs. mFOLFOX6 | No significant increase in 3-year Disease-Free Survival (77.4% vs. 75.5%). | [17] |
| Phase III (E4599) | Non-Squamous NSCLC | Carboplatin + Paclitaxel + Bevacizumab vs. Carboplatin + Paclitaxel | Median Overall Survival: 12.3 vs. 10.3 months. Median Progression-Free Survival: 6.2 vs. 4.5 months. | [18] |
| Meta-analysis (7 RCTs) | Metastatic Colorectal Cancer | Chemotherapy + Bevacizumab vs. Chemotherapy | Significant increase in Overall Survival (HR 0.80) and Progression-Free Survival (HR 0.57). | [17] |
| Meta-analysis (9 RCTs) | Ovarian Cancer | Chemotherapy + Bevacizumab vs. Chemotherapy | Improved Progression-Free Survival at <36 months (HR 0.59) and >36 months (HR 0.66). Improved Overall Survival at <36 months (HR 0.87). | [19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]
- 2. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 5. Combretastatin A4 = 98 HPLC, powder 117048-59-6 [sigmaaldrich.com]
- 6. bevacizumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. A Systematic Review and Meta-Analysis of Bevacizumab in First-Line Metastatic Breast Cancer: Lessons for Research and Regulatory Enterprises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase I trial of combretastatin A4 phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Avastin® (bevacizumab) Clinical Trials | NSCLC Treatment [avastin.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to the Anti-Tumor Activity of Novel Combretastatin A-4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-tumor activity of novel derivatives of Combretastatin (B1194345) A-4 (CA4), a potent natural anti-cancer agent isolated from the African bushwillow tree, Combretum caffrum. CA4 and its analogues are a significant class of anti-angiogenic and anti-mitotic agents that function by inhibiting tubulin polymerization. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the primary signaling pathways and experimental workflows to facilitate a clear comparison of these compounds.
Comparative Anti-Tumor Efficacy of Combretastatin A-4 and Its Derivatives
The anti-proliferative activity of various Combretastatin A-4 derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. Lower IC50 values indicate greater potency.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of Combretastatin A-4 and its Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 (CA4) | A549 (Lung) | 0.002 - 0.004 | [1] |
| HCT-116 (Colon) | <0.001 | [1] | |
| MCF-7 (Breast) | 0.001 - 0.003 | [1] | |
| HeLa (Cervical) | 0.001 - 0.003 | [1] | |
| CA4 Phosphate (B84403) (CA4P) | Converted to CA4 in vivo | N/A (Prodrug) | [2] |
| Amino-CA4 Derivatives (e.g., AmCA-4) | A549 (Lung) | 0.001 - 0.002 | [3] |
| HT-29 (Colon) | 0.001 - 0.002 | [3] | |
| MCF-7 (Breast) | 0.001 - 0.002 | [3] | |
| Sulfamate-CA4 Derivatives (e.g., 16a) | HCT-116 (Colon) | 0.001 - 0.002 | [4] |
| HeLa (Cervical) | 0.001 - 0.003 | [4] | |
| HepG2 (Liver) | 0.002 - 0.004 | [4] | |
| Pyazole-CA4 Analogues (e.g., XN0502) | A549 (Lung) | 1.8 | [5] |
| HL-7702 (Normal Liver) | 9.1 | [5] |
Table 2: In Vivo Anti-Tumor Activity of Selected Combretastatin A-4 Derivatives
| Compound/Derivative | Tumor Model | Animal Model | Tumor Growth Inhibition | Reference |
| CA4 Phosphate (CA4P) | Various solid tumors | Mice | Significant tumor blood flow shutdown | [2] |
| 3,4-Diarylisoxazole Analogues | Mouse xenografts | Mice | 66-74% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the anti-tumor activity of CA4 derivatives.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the CA4 derivatives or a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.[7]
Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on microtubule formation.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.
-
Compound Addition: The CA4 derivatives are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in their presence to that of a control.[8]
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the CA4 derivatives for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[8]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the CA4 derivatives to induce apoptosis.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a viability dye that enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[9]
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the compounds on the migratory capacity of cancer cells.
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cancer cells, pre-treated with the CA4 derivatives or a control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration through the membrane (e.g., 24 hours).
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]
Endothelial Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating: A basement membrane matrix, such as Matrigel, is coated onto the wells of a 96-well plate and allowed to solidify.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of the CA4 derivatives or a control.
-
Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of tubes is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[10]
Visualizations
Signaling Pathways
Combretastatin A-4 and its derivatives primarily exert their anti-tumor effects by disrupting microtubule dynamics. However, they also impact key signaling pathways involved in cell survival and proliferation.
Experimental Workflow
The evaluation of novel anti-angiogenic agents typically follows a standardized workflow from in vitro characterization to in vivo validation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, in vitro, and in vivo evaluation of phosphate ester derivatives of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Correlating In Vitro and In Vivo Efficacy of Combretastatin A-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, has garnered significant attention as a potent anti-cancer agent. Its primary mechanisms of action—tubulin polymerization inhibition and vascular disruption—have demonstrated promising results in both laboratory settings and preclinical models. This guide provides an objective comparison of the in vitro and in vivo efficacy of CA-4 and its more soluble prodrug, Combretastatin A-4 Phosphate (B84403) (CA-4P), alongside alternative vascular disrupting agents (VDAs), supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Assault on Tumors
Combretastatin A-4 exerts its anti-tumor effects through a two-pronged approach. Primarily, it acts as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3][4]
Secondly, and perhaps more critically for its in vivo efficacy, CA-4 functions as a powerful vascular disrupting agent. It selectively targets the immature and poorly formed tumor vasculature, causing a rapid change in endothelial cell shape, leading to increased vascular permeability and ultimately, a shutdown of blood flow to the tumor core.[5] This results in extensive hemorrhagic necrosis within the tumor.[6] This vascular-disrupting effect is mediated in part by the disruption of VE-cadherin signaling at endothelial cell junctions.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
The cytotoxic potential of Combretastatin A-4 has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are consistently in the nanomolar range, highlighting its significant anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) of Combretastatin A-4 | Reference(s) |
| 1A9 | Ovarian Carcinoma | 3.6 | [1] |
| 518A2 | Melanoma | 20 | [1] |
| A549 | Non-small Cell Lung Cancer | 1800 | [7] |
| BFTC 905 | Bladder Cancer | <4 | [8] |
| HCT-116 | Colon Carcinoma | 20 | [9] |
| HeLa | Cervical Cancer | 1.1 | [10] |
| HT-29 | Colorectal Adenocarcinoma | 1.3 | [10] |
| K-562 | Chronic Myelogenous Leukemia | 1.5 | [10] |
| MCF-7 | Breast Adenocarcinoma | 1.3 | [10] |
| NCI/ADR-RES | Ovarian Carcinoma (Multidrug-Resistant) | 2.1 | [10] |
| P388 | Leukemia | 2.6 | [10] |
| TSGH 8301 | Bladder Cancer | <4 | [8] |
In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression
Due to its poor aqueous solubility, the prodrug Combretastatin A-4 Phosphate (CA-4P) is typically used in in vivo studies and clinical trials. CA-4P is rapidly converted to the active CA-4 by endogenous phosphatases. In animal models, CA-4P demonstrates remarkable anti-tumor activity, primarily through its vascular-disrupting effects.
| Tumor Model | Animal Model | Treatment | Key Findings | Reference(s) |
| W256 Breast Carcinoma | Rat | CA-4P (10 mg/kg, i.v.) + Nab-paclitaxel | Significant tumor growth inhibition compared to single agents. | [5] |
| Murine Orthotopic Bladder Tumor | Mouse | Intravesical CA-4 | Retarded tumor development. | [3] |
| Colorectal Liver Metastases | Mouse | CA-4P (s.c. infusion) | Major reduction in tumor growth and central microvascular density. | [6] |
| KHT Sarcoma | Mouse | CA-4P (100 mg/kg, i.p.) | 80-90% reduction in tumor perfusion after 4 hours. | [11] |
| C3H Mammary Carcinoma | Mouse | CA-4P (250 mg/kg, i.p.) | Significant reduction in tumor blood volume. | [12] |
Comparison with Alternative Vascular Disrupting Agents
Several other compounds have been developed as vascular disrupting agents, with mechanisms of action often overlapping with that of Combretastatin A-4. Key alternatives include ZD6126 and OXi4503.
In Vitro Comparison
| Compound | Target | IC50 Range (Various Cell Lines) | Reference(s) |
| Combretastatin A-4 | Tubulin | 1-20 nM | [1][10] |
| ZD6126 (active form: N-acetylcolchinol) | Tubulin | 76 - >100 µM (antiproliferative) | [13] |
| OXi4503 (Combretastatin A-1 Diphosphate) | Tubulin | Not widely reported, potent in vivo | [9][14] |
Note: The antiproliferative IC50 of ZD6126's active form is significantly higher than its effective concentration for inducing morphological changes in endothelial cells (IC50 for cell spreading: 0.53 µM for HUVECs), highlighting its primary role as a VDA rather than a direct cytotoxic agent.[13]
In Vivo Comparison
| Compound | Tumor Model | Key Efficacy Metrics | Reference(s) |
| CA-4P | KHT Sarcoma | 80-90% reduction in tumor perfusion at 100 mg/kg. | [11] |
| OXi4503 | KHT Sarcoma | 80-90% reduction in tumor perfusion at a lower dose of 25 mg/kg. | [11] |
| ZD6126 | Murine Renal Cell Carcinoma | Significant reduction in tumor size and extensive tumor necrosis at 100 mg/kg. | [15] |
OXi4503, a second-generation combretastatin analogue, demonstrates greater potency in vivo compared to CA-4P, achieving similar levels of vascular shutdown at a lower dosage.[11][14] ZD6126 also shows potent in vivo anti-tumor and antivascular activities.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of Combretastatin A-4.
In Vitro Assays
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Combretastatin A-4 for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[16][17]
2. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (as an energy source), and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add different concentrations of Combretastatin A-4 or a control compound to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in fluorescence or turbidity over time using a plate reader. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of this increase.[8][18]
3. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of Combretastatin A-4.
-
Incubation: Incubate the plate for several hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of nodes, junctions, and total tube length.[19][20]
In Vivo Assays
1. Tumor Xenograft Model
This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and response to treatment.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of an immunocompromised mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer Combretastatin A-4P (or other test compounds) via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitoring Tumor Growth: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess necrosis, apoptosis, and microvessel density.
2. Measurement of Tumor Blood Flow
Various techniques can be used to quantify the vascular-disrupting effects of compounds in vivo.
-
Laser Doppler Flowmetry: This non-invasive technique measures the blood flow in the microvasculature of the tumor. A probe is placed on the surface of the tumor, and changes in blood perfusion are recorded before and after drug administration.[12]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging modality involves the injection of a contrast agent and monitoring its uptake and washout from the tumor tissue, providing quantitative information on blood flow, vessel permeability, and vascular volume.
Visualizing the Molecular and Experimental Landscape
To better understand the complex processes involved, the following diagrams illustrate the signaling pathway of Combretastatin A-4 and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Combretastatin A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cadherin signaling: keeping cells in touch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 17. youtube.com [youtube.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
A Comparative Analysis of the Vascular Disrupting Effects of Combretastatin A-4 and Combretastatin A-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular disrupting effects of two potent natural products, Combretastatin (B1194345) A-4 (CA-4) and Combretastatin A-1 (CA-1). Both compounds, isolated from the African bush willow Combretum caffrum, are at the forefront of research into vascular disrupting agents (VDAs) for cancer therapy.[1][2] This analysis is supported by experimental data on their mechanism of action, in vitro potency, and in vivo efficacy, with detailed protocols for key experimental methodologies.
Mechanism of Action: Targeting the Tumor Vasculature
Both CA-4 and CA-1 are potent anti-mitotic agents that function by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[3][4] Their primary target within the tumor microenvironment is the endothelial cell lining the tumor's blood vessels.
Key Mechanistic Steps:
-
Tubulin Binding: Both compounds bind to the colchicine-binding site on β-tubulin.[1][4] This interaction prevents the polymerization of α/β-tubulin heterodimers into functional microtubules.
-
Cytoskeletal Collapse: The inhibition of microtubule dynamics leads to a rapid collapse of the endothelial cell cytoskeleton.[5]
-
Cell Shape and Junction Disruption: This cytoskeletal failure causes endothelial cells to change from a flattened to a rounded morphology. This process is also associated with the disruption of key cell-cell junction proteins, such as VE-cadherin, leading to increased vascular permeability.[6]
-
Vascular Shutdown and Necrosis: The cumulative effect is a rapid and selective shutdown of blood flow within the established tumor vasculature, starving the tumor core of oxygen and nutrients. This leads to extensive hemorrhagic necrosis within hours of administration.[5][7]
While sharing this primary mechanism, evidence suggests CA-1 may possess an additional mode of action. The vicinal diphenol group in CA-1 can be oxidized to a reactive ortho-quinone, which can lead to further cytotoxicity through the formation of free radicals and binding to cellular nucleophiles.[8][9] This may contribute to its enhanced potency observed in some preclinical models.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioreductively Activatable Prodrug Conjugates of Combretastatin A-1 and Combretastatin A-4 as Anticancer Agents Targeted Towards Tumor-Associated Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Tumor-Specific Vulnerabilities: A Comparative Analysis of Combretastatin A-4 Cytotoxicity
A deep dive into the differential sensitivity of various tumor cell lines to the potent anti-cancer agent Combretastatin (B1194345) A-4 (CA-4), this guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy, supported by experimental data and detailed methodologies. We explore the cytotoxic effects of CA-4 across a spectrum of cancer types, shedding light on the molecular pathways it disrupts and the experimental approaches used to quantify its impact.
Combretastatin A-4, a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, has emerged as a promising vascular-disrupting agent in cancer therapy.[1][2] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[1][2] This disruption of the cellular cytoskeleton preferentially targets the rapidly proliferating endothelial cells of the tumor neovasculature, causing vascular collapse and subsequent tumor necrosis.[1][3] Beyond its anti-vascular effects, CA-4 also exerts direct cytotoxic effects on tumor cells by inducing cell cycle arrest and apoptosis.[4][5]
This guide synthesizes publicly available data to present a comparative analysis of CA-4's effectiveness against various cancer cell lines, highlighting the inherent differences in their sensitivity to this compound.
Comparative Cytotoxicity of Combretastatin A-4 Across Tumor Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Combretastatin A-4 in a range of human cancer cell lines, demonstrating its varied efficacy.
| Cell Line | Cancer Type | IC50 (Concentration) | Reference |
| BFTC 905 | Bladder Cancer | 2 - 4 nM | [4] |
| TSGH 8301 | Bladder Cancer | 2 - 4 nM | [4] |
| HR | Gastric Cancer | 30 nM | [6] |
| NUGC3 | Gastric Cancer | 8520 nM | [6] |
| 1A9 | Ovarian Cancer | 3.6 nM | [6] |
| 518A2 | Melanoma | 0.02 µM | [6] |
| A549 | Non-small cell lung cancer | 1.8 µM (for analogue XN0502) | [7] |
| HeLa | Cervical Cancer | 1 µM (significant viability decrease) | [8] |
| JAR | Choriocarcinoma | 100 µM (significant viability decrease) | [8] |
| P388 | Leukemia | Effective against daunorubicin-resistant lines | [9][10] |
| H460 | Non-small cell lung carcinoma | Resistance associated with altered β-tubulin expression | [11] |
Key Observations:
-
High Potency in Bladder Cancer: Human bladder cancer cell lines (BFTC 905 and TSGH 8301) exhibit remarkable sensitivity to CA-4, with IC50 values in the low nanomolar range.[4]
-
Differential Sensitivity in Gastric Cancer: A significant disparity in sensitivity is observed among gastric cancer cell lines, with the HR cell line being substantially more susceptible than the NUGC3 line.[6]
-
Normal Cells Exhibit Lower Sensitivity: Studies have shown that normal cells, such as the normal uroepithelial cell line SV-HUC-1, are less sensitive to CA-4 compared to cancer cells, suggesting a therapeutic window.[4]
-
Activity in Drug-Resistant Cells: CA-4 has demonstrated efficacy against cancer cell lines with acquired resistance to other chemotherapeutic agents, such as daunorubicin-resistant P388 leukemia cells.[9][10]
-
Resistance Mechanisms: Resistance to CA-4 in some cell lines, like the H460 lung carcinoma, has been linked to alterations in the expression of β-tubulin isotypes.[11]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to assess the differential sensitivity of tumor cells to Combretastatin A-4.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Combretastatin A-4 for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment: Treat cells with Combretastatin A-4 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[12][13]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A to prevent staining of RNA.[12][13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.[12]
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.[12] An accumulation of cells in the G2/M phase is indicative of a mitotic arrest induced by CA-4.[4]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with Combretastatin A-4.
-
Cell Harvesting: Collect all cells, including detached cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).[12][15]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide: A nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Molecular Impact and Experimental Design
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Combretastatin A-4 induced cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Signaling pathways affected by Combretastatin A-4.
Conclusion
Combretastatin A-4 demonstrates significant and differential cytotoxic activity against a variety of tumor cell lines. Its high potency, particularly in certain cancer types like bladder cancer, and its effectiveness in multi-drug resistant models underscore its therapeutic potential. The observed differences in sensitivity are likely attributable to a combination of factors, including the expression levels of different β-tubulin isotypes and the activation status of key signaling pathways such as PI3K/AKT and MAPK/ERK.[11][16][17] Further investigation into the molecular determinants of CA-4 sensitivity will be crucial for identifying patient populations most likely to benefit from this targeted therapy and for the development of rational combination strategies to overcome resistance. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising anti-cancer agent.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [christie.openrepository.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Combretastatin A4-induced differential cytotoxicity and reduced metastatic ability by inhibition of AKT function in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antiangiogenic Agent 4
The responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with potent compounds such as Antiangiogenic Agent 4, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with best practices for cytotoxic and antineoplastic compounds.
Operational Plan for Disposal
The disposal of this compound and all contaminated materials must be conducted with precision to mitigate exposure risks. The following procedures are mandatory for all personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and inhalation exposure.[1][2][3] This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves (e.g., nitrile) are required. The outer glove should be changed immediately if contaminated, and both pairs should be changed hourly during extended procedures.[1][2][3]
-
Gown: A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs is mandatory.[2][3]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][3]
-
Respiratory Protection: For procedures that may generate aerosols, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation at the Point of Generation
Proper segregation of waste is critical to ensure it is handled by the appropriate disposal stream.[2][4] All items that have come into contact with this compound are considered hazardous waste.[4]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-proof sharps container specifically labeled for chemotherapy waste.[1][2][3] These containers are typically yellow.[2] Do not recap needles.[2]
-
Liquid Waste: Unused or excess solutions of this compound should be collected in a designated, leak-proof hazardous waste container.[5] These containers must be clearly labeled with the contents.[2][5] Do not dispose of liquid waste down the drain.[5][6]
-
Solid Waste: All non-sharp disposable items, such as gloves, gowns, bench paper, and contaminated labware, must be placed in a designated chemotherapy waste bag (typically yellow) inside a rigid waste container.[1][2][3]
Step 3: Decontamination of Work Surfaces
All work surfaces and equipment must be decontaminated after handling this compound.
-
Initial Clean: Wipe down the surface with absorbent pads to soak up any spills.[1]
-
Detergent Wash: Clean the area thoroughly with a detergent solution.[1][7]
-
Rinse: Wipe the surface with clean water to remove any detergent residue.[1][7]
-
Final Decontamination: A final wipe-down with 70% isopropyl alcohol is recommended.[1]
All cleaning materials must be disposed of as solid chemotherapy waste.[1]
Step 4: Waste Container Management and Final Disposal
-
Labeling: All waste containers must be clearly labeled as "Chemotherapeutic Waste" and include the name of the agent.[5]
-
Sealing: Once a waste container is three-quarters full, it should be securely sealed to prevent leakage.[4]
-
Storage: Sealed waste containers should be stored in a designated satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for waste pickup with your institution's Environmental Health and Safety (EH&S) department.[1][7]
Quantitative Data Summary
While specific quantitative data for the hypothetical "this compound" is not available, the following table summarizes general guidelines for handling similar hazardous agents.
| Parameter | Guideline | Source |
| Glove Change Frequency | Every 60 minutes for nitrile gloves, or immediately upon contamination. | [1][3] |
| Waste Container Fill Level | Do not exceed 75% capacity before sealing. | [4] |
| Liquid Waste (P-listed) | Maximum 1 quart of P-listed waste in a satellite accumulation area at a time. | [2] |
| Spill Cleanup Threshold (Small) | Spills less than 5 ml can be cleaned by trained lab personnel with appropriate PPE. | [3] |
Experimental Protocol: Surface Decontamination Verification
To validate the effectiveness of the decontamination procedure, a wipe sampling method can be employed.
-
Materials:
-
Wipe sampling kit (containing sterile wipes and wetting agent).
-
Vials for sample collection.
-
Chain of custody forms.
-
-
Procedure:
-
After performing the standard decontamination procedure, use a wipe from the kit to sample a defined area of the work surface (e.g., 10 cm x 10 cm).
-
Place the wipe in a labeled vial.
-
Submit the sample to an analytical laboratory for analysis of residual this compound.
-
-
Acceptance Criteria:
-
The level of residual contamination should be below the established limit of detection for the analytical method.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Antiangiogenic agent 4
Essential Safety Protocols for Handling Antiangiogenic Agent 4
Note: "this compound" is a hypothetical substance. The following guidelines are based on general best practices for handling potent, cytotoxic, and antiangiogenic compounds in a research laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to hazardous compounds.[1][2] The required level of protection can vary based on the specific task being performed.
Table 1: PPE Requirements for Handling this compound
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Disposable gown- Goggles- N95 respirator or a powered air-purifying respirator (PAPR) for highly potent compounds[3][4] |
| Reconstitution and Dilution (Liquid Form) | - Double nitrile gloves- Disposable gown- Goggles or face shield[2] |
| In Vitro/In Vivo Administration | - Double nitrile gloves- Disposable gown- Safety glasses with side shields |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Goggles or face shield |
| Spill Cleanup | - Double nitrile gloves- Disposable gown or coveralls- Goggles or face shield- N95 respirator or PAPR (depending on spill size and nature of the agent) |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential to minimize the risk of exposure and contamination.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.[5]
-
Work should be performed in a certified chemical fume hood or a biological safety cabinet.
-
Have a cytotoxic spill kit readily accessible.[5]
Step 2: Compound Handling
-
Receiving: Inspect the package for any signs of damage upon arrival.
-
Storage: Store the agent in a dedicated, clearly labeled, and secure location, such as a locked cabinet or refrigerator, away from incompatible materials.[5]
-
Weighing: Use a balance inside a fume hood or containment glove box to prevent aerosolization of powders.[3]
-
Reconstitution: Add diluent slowly to the vial to avoid splashing.
Step 3: Post-Handling Procedures
-
Decontaminate all surfaces and equipment after each use.
-
Remove outer gloves and dispose of them in the designated hazardous waste container before leaving the work area.
-
Remove all other PPE and dispose of it in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with the agent, including gloves, gowns, vials, and pipette tips, must be treated as hazardous waste.[6]
-
Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These containers are often color-coded, with black for hazardous pharmaceutical waste and blue for non-hazardous pharmaceutical waste.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste".[6]
-
Disposal Method: Hazardous pharmaceutical waste is typically incinerated at a licensed facility.[7][8] Never dispose of this type of waste down the drain or in the regular trash.[7]
-
Regulatory Compliance: All disposal must adhere to federal (EPA, RCRA), state, and local regulations.[6][7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][10] Seek medical attention.
-
Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][11] Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
-
Spill Response:
-
Minor Spill: Alert others in the area.[12] Wearing appropriate PPE, cover the spill with absorbent material from a cytotoxic spill kit. Clean the area from the outside in.[12]
-
Major Spill: Evacuate the area immediately and notify the appropriate emergency response personnel.[9][12] Prevent others from entering the contaminated area.
-
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling a potent compound like this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 10. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
